1-tert-Butyl-4-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-tert-butyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCPVQNNFLHGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00876025 | |
| Record name | 4-T-BUTYLNITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00876025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3282-56-2, 3382-56-7 | |
| Record name | 1-(1,1-Dimethylethyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3282-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl-4-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3282-56-2 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-T-BUTYLNITROBENZENE | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.930 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-tert-Butyl-4-nitrobenzene: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 1-tert-Butyl-4-nitrobenzene. The information is intended to support research, development, and safety assessments involving this compound.
Chemical Properties and Structure
This compound is an aromatic nitro compound characterized by the presence of a bulky tert-butyl group and a strong electron-withdrawing nitro group on a benzene (B151609) ring. These functional groups significantly influence its chemical reactivity and physical properties.
Chemical and Physical Properties
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-tert-Butylnitrobenzene, p-Nitro-t-butylbenzene | [1] |
| CAS Number | 3282-56-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Yellow liquid or solid | [2] |
| Boiling Point | 258.6 °C at 760 mmHg | [3] |
| Melting Point | Not definitively available (appears as liquid at room temp) | [2] |
| Density | 1.0586 g/cm³ | [3] |
| Solubility | Soluble in ethanol (B145695), diethyl ether, and acetone. Limited solubility in water. | [4] |
| InChI | InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | [1] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)--INVALID-LINK--[O-] | [1] |
Chemical Structure
The structure of this compound consists of a benzene ring substituted at position 1 with a tert-butyl group and at position 4 with a nitro group.
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of this compound.
Synthesis
A common method for the synthesis of this compound is the electrophilic nitration of tert-butylbenzene (B1681246).
Protocol: Nitration of tert-Butylbenzene
-
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the tert-butylbenzene in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled tert-butylbenzene while stirring, maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare a nitrating mixture by carefully adding concentrated nitric acid to a portion of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.[5]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification
The crude this compound can be purified by recrystallization.
Protocol: Recrystallization
-
Materials:
-
Crude this compound
-
Methanol (B129727) or Ethanol
-
Heating apparatus (e.g., hot plate)
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of hot methanol or ethanol in an Erlenmeyer flask.[6]
-
If the solution is colored, add a small amount of decolorizing charcoal and heat the solution for a few minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and the charcoal.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry in a desiccator.
-
Spectroscopic Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
General Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube securely and ensure the sample is fully dissolved.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group and two doublets in the aromatic region for the four protons on the benzene ring. The tert-butyl singlet typically appears in the upfield region (around 1.0-1.5 ppm).[7]
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons, the quaternary carbon and the methyl carbons of the tert-butyl group.
-
General Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation (Neat):
-
If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Analysis:
-
The IR spectrum will show characteristic absorption bands for the nitro group (typically strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.
-
Toxicology and Safety
Limited specific toxicological data is available for this compound. However, as a nitroaromatic compound, it should be handled with care.
-
GHS Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
General Hazards of Nitroaromatic Compounds: These compounds can be toxic and are often readily absorbed through the skin. They can cause methemoglobinemia, leading to symptoms like cyanosis, headache, dizziness, and nausea.[3] Chronic exposure may lead to more severe health effects.[3]
-
Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[2]
Visualizations
The following diagrams illustrate the synthesis and a key reaction of this compound.
Caption: Synthesis of this compound via nitration of tert-butylbenzene.
Caption: Reduction of this compound to 4-tert-Butylaniline.
References
- 1. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. gov.uk [gov.uk]
- 4. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]
- 5. US3927127A - Nitration process - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-4-nitrobenzene from tert-Butylbenzene
This technical guide provides a comprehensive overview of the synthesis of 1-tert-butyl-4-nitrobenzene (B34581) from tert-butylbenzene (B1681246), tailored for researchers, scientists, and professionals in drug development. The document details the underlying chemical principles, experimental protocols, and quantitative data associated with the nitration of tert-butylbenzene.
Introduction
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. In this process, tert-butylbenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the benzene (B151609) ring. The tert-butyl group, being an ortho-, para-directing activator, predominantly directs the substitution to the para position due to steric hindrance at the ortho positions.[1] This regioselectivity makes the reaction a reliable method for producing this compound, a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials.[2]
Reaction Mechanism and Signaling Pathway
The nitration of tert-butylbenzene proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich π system of the tert-butylbenzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Rearomatization: A base (typically HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Reaction pathway for the nitration of tert-butylbenzene.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of this compound.
This is the most common method for the nitration of tert-butylbenzene.[2]
Reagents and Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Standard glassware for reaction and workup
Procedure:
-
In a flask equipped with a stirrer, cool 6.00 mL (0.106 mols) of concentrated sulfuric acid in an ice bath.
-
Slowly add 3.2256 grams (24.03 mmols) of tert-butylbenzene to the cooled sulfuric acid.[3] The solution may turn purple.[3]
-
Separately, prepare the nitrating mixture by cautiously adding 2.00 mL (35.45 mmols) of concentrated nitric acid to 2.00 mL (31.55 mmols) of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the tert-butylbenzene solution over a period of approximately 12 minutes while maintaining the temperature with the ice bath and stirring continuously.[3] The reaction mixture will likely turn yellow.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for about 26 minutes.[3]
-
Quench the reaction by carefully pouring the mixture over crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography.[4][5]
Quantitative Data
The following table summarizes the quantitative data from a representative experimental procedure.[3]
| Parameter | Value | Unit |
| Reactants | ||
| tert-Butylbenzene | 3.2256 (24.03) | g (mmols) |
| Concentrated Nitric Acid | 2.00 (35.45) | mL (mmols) |
| Concentrated Sulfuric Acid | 6.00 + 2.00 (0.106 + 0.035) | mL (mols) |
| Reaction Conditions | ||
| Addition Time | 12 | minutes |
| Reaction Time (at RT) | 26 | minutes |
| Temperature | Ice bath, then Room Temp. | °C |
| Product | ||
| Theoretical Yield | 4.30 | g |
| Para Selectivity | ~79.5 | % |
Note: The actual yield was not specified in the cited source, but para selectivity for direct nitration is reported to be around 79.5%.[2]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is illustrated below.
Caption: General experimental workflow for the synthesis of this compound.
Safety Considerations
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
-
Always add acid to water, not the other way around, when preparing aqueous solutions. In the case of preparing the nitrating mixture, sulfuric acid should be added to nitric acid slowly and with cooling.
Conclusion
The synthesis of this compound from tert-butylbenzene via mixed acid nitration is a well-established and efficient method. By carefully controlling the reaction conditions, a high yield of the desired para-substituted product can be achieved. This guide provides the necessary theoretical background and practical details to aid researchers in successfully performing this synthesis.
References
Spectroscopic data for 1-tert-Butyl-4-nitrobenzene (NMR, IR)
An In-depth Technical Guide to the Spectroscopic Data of 1-tert-Butyl-4-nitrobenzene
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents quantitative data in structured tables, details experimental methodologies, and includes a workflow diagram for the spectroscopic analysis of the compound.
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~8.25 | Doublet | 2H | ~9.0 | Ar-H (ortho to NO₂) |
| ~7.56 | Doublet | 2H | ~9.0 | Ar-H (meta to NO₂) |
| 1.34 | Singlet | 9H | - | -C(CH₃)₃ |
Note: The chemical shifts for the aromatic protons are approximate and are based on the analysis of nitrobenzene (B124822), as specific high-resolution data for this compound was not explicitly found in the search results. The pattern is expected to be an AA'BB' system.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~148.3 | Ar-C (ipso to NO₂) |
| ~150.0 | Ar-C (ipso to -C(CH₃)₃) |
| ~129.4 | Ar-C (meta to NO₂) |
| ~123.5 | Ar-C (ortho to NO₂) |
| ~35.0 | -C (CH₃)₃ |
| ~31.0 | -C(C H₃)₃ |
Note: The chemical shifts are approximate and based on data for nitrobenzene and related substituted benzenes. The instrument mentioned for a known spectrum is a Bruker WP-80.[1]
Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch[2] |
| ~2960 | Strong | Aliphatic C-H Stretch (-C(CH₃)₃) |
| ~1600-1585 | Medium | Aromatic C=C Stretch[2] |
| ~1520 | Strong | Asymmetric NO₂ Stretch |
| ~1470 | Medium | Aromatic C=C Stretch[2] |
| ~1345 | Strong | Symmetric NO₂ Stretch |
| ~900-675 | Strong | C-H Out-of-plane Bending[2] |
Note: The listed frequencies are characteristic for the functional groups present in this compound. Specific peak values can be obtained from the gas-phase IR spectrum available on the NIST WebBook.[3][4]
Experimental Protocols
NMR Spectroscopy
2.1.1. Sample Preparation
A standard protocol for preparing a sample for NMR analysis involves dissolving approximately 5-25 mg of this compound in a suitable deuterated solvent.[5][6] Common solvents for non-polar aromatic compounds include chloroform-d (B32938) (CDCl₃) or benzene-d₆.[6] The solvent should be of high purity to avoid extraneous signals in the spectrum. The sample is dissolved in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[6] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
2.1.2. Data Acquisition
The NMR spectra are acquired on a high-field NMR spectrometer, such as a Bruker WP-80 or a more modern equivalent.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans and a more concentrated sample (50-100 mg) are typically required.[6] Proton-decoupled ¹³C NMR is the standard experiment to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation
For Fourier Transform Infrared (FTIR) spectroscopy, this compound, which is a liquid at room temperature, can be analyzed as a neat film.[1] A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution can be prepared by dissolving the compound in a solvent that has minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄). For solid samples, a Nujol mull or a KBr pellet can be prepared.
2.2.2. Data Acquisition
The IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27 FT-IR.[1] A background spectrum of the empty sample holder (or the solvent) is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm⁻¹.[7] The resulting spectrum is a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow Diagram
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and IR spectroscopic analysis.
References
- 1. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-tert-butylnitrobenzene: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-tert-butylnitrobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃NO₂. It is characterized by a benzene (B151609) ring substituted with a tert-butyl group and a nitro group at the para position. This substitution pattern imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis. The bulky tert-butyl group provides steric hindrance, influencing the regioselectivity of further reactions, while the electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution and can be readily converted into other functional groups, such as an amino group. This guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical reactions.
Physical and Chemical Properties
The physical and chemical properties of 4-tert-butylnitrobenzene are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical transformations.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Appearance | Light yellow to yellow to orange clear liquid or solid | [3] |
| Melting Point | 28-28.5 °C | [3] |
| Boiling Point | 265-267 °C at 757 Torr | [3] |
| Density | 1.059 g/cm³ | [3] |
| Solubility | Soluble in organic solvents like ethanol, diethyl ether, and acetone. Limited solubility in water. | [4] |
| Refractive Index | 1.534 | [3] |
Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 3282-56-2 | [1][2] |
| IUPAC Name | 1-tert-butyl-4-nitrobenzene | [1] |
| Synonyms | p-tert-Butylnitrobenzene, 4-t-Butylnitrobenzene, p-Nitro-t-butylbenzene | [1][3] |
| SMILES | CC(C)(C)c1ccc(cc1)--INVALID-LINK--[O-] | [1] |
| InChI | InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 | [1] |
Experimental Protocols
Synthesis of 4-tert-butylnitrobenzene via Nitration of tert-Butylbenzene (B1681246)
The most common method for the synthesis of 4-tert-butylnitrobenzene is the electrophilic nitration of tert-butylbenzene. The bulky tert-butyl group sterically hinders the ortho positions, leading to the para-substituted product as the major isomer.[5]
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Cool a flask containing tert-butylbenzene in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled tert-butylbenzene with stirring.
-
In a separate flask, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture, ensuring the reaction temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Extract the organic product from the aqueous mixture using dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude 4-tert-butylnitrobenzene.
-
The product can be further purified by vacuum distillation or column chromatography.
Characterization Protocols
The melting point is a crucial physical property for assessing the purity of a solid compound.
Procedure:
-
Ensure the 4-tert-butylnitrobenzene sample is crystalline and dry. If it is a liquid at room temperature, it can be cooled to induce crystallization.
-
Finely powder a small amount of the solid sample.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.[6][7]
The boiling point is determined for liquid samples and is sensitive to atmospheric pressure.
Procedure (Micro boiling point method):
-
Place a few drops of the liquid 4-tert-butylnitrobenzene into a small test tube (fusion tube).
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Heat the assembly in a suitable heating bath (e.g., a Thiele tube with mineral oil).
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.[8][9][10]
¹H NMR Spectroscopy:
-
Dissolve a small amount of 4-tert-butylnitrobenzene in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
-
The expected spectrum will show a singlet for the nine equivalent protons of the tert-butyl group and two doublets in the aromatic region for the four aromatic protons.[11]
¹³C NMR Spectroscopy:
-
Prepare a more concentrated solution of 4-tert-butylnitrobenzene in a deuterated solvent in an NMR tube.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
The spectrum will show distinct signals for the different carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.[12][13][14]
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a thin film of liquid 4-tert-butylnitrobenzene between two salt plates (e.g., NaCl or KBr) or using an ATR (Attenuated Total Reflectance) accessory.
-
The spectrum will show characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, C=C bonds of the aromatic ring, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹).
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. A prominent fragment is often observed corresponding to the loss of a methyl group from the tert-butyl cation.
Chemical Reactions and Applications
4-tert-butylnitrobenzene is a versatile intermediate in organic synthesis, primarily due to the reactivity of the nitro group.
Reduction to 4-tert-butylaniline (B146146)
The nitro group can be readily reduced to an amino group, yielding 4-tert-butylaniline, a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Typical Reducing Agents:
-
Catalytic Hydrogenation: Hydrogen gas (H₂) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).
-
Metal-Acid Systems: Metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[4]
Suzuki Coupling Reactions
While the nitro group itself is not directly involved in the Suzuki coupling, it can be converted to other functional groups (like a halide) that can participate in this carbon-carbon bond-forming reaction. More commonly, derivatives of 4-tert-butylaniline (obtained from the reduction of 4-tert-butylnitrobenzene) are used in Suzuki coupling reactions to synthesize complex biaryl structures.[15][16][17]
Logical and Experimental Workflows
The following diagrams illustrate the synthesis of 4-tert-butylnitrobenzene and a common subsequent reaction, representing a typical experimental workflow.
Caption: Synthetic pathway from tert-butylbenzene to 4-tert-butylaniline.
Caption: Mechanism of the electrophilic nitration of tert-butylbenzene.
Safety and Toxicology
4-tert-butylnitrobenzene is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood. While specific toxicological data for 4-tert-butylnitrobenzene is limited, nitroaromatic compounds, in general, are known to have potential health effects, and exposure should be minimized.[18]
Conclusion
4-tert-butylnitrobenzene is a key chemical intermediate with well-defined physical and chemical properties. Its synthesis via the nitration of tert-butylbenzene is a straightforward and high-yielding process. The presence of the nitro group allows for a variety of chemical transformations, most notably its reduction to 4-tert-butylaniline, which opens avenues for the synthesis of more complex molecules with potential applications in the pharmaceutical and materials science industries. The information and protocols provided in this guide serve as a valuable resource for researchers working with this compound.
References
- 1. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 3282-56-2 [chemicalbook.com]
- 4. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]
- 5. brainly.com [brainly.com]
- 6. davjalandhar.com [davjalandhar.com]
- 7. pennwest.edu [pennwest.edu]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. sc.edu [sc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. ocf.berkeley.edu [ocf.berkeley.edu]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 18. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties and Hazards of N-Pentyloxirane (1,2-Epoxyheptane)
Disclaimer: The CAS number 3282-56-2 provided in the topic corresponds to 1-tert-Butyl-4-nitrobenzene. Based on the specified topic name "N-Pentyloxirane," this guide will focus on the properties and hazards of N-Pentyloxirane, which is also known as 1,2-Epoxyheptane and has the CAS number 5063-65-0 .
Introduction
N-Pentyloxirane, systematically named 2-pentyloxirane or 1,2-epoxyheptane, is a simple aliphatic epoxide.[1][2][3] Epoxides are three-membered cyclic ethers that are highly reactive due to the strain in the ring.[4][5] This reactivity makes them valuable intermediates in organic synthesis for the production of a variety of products, including adhesives, coatings, and sealants.[2] In biological systems, epoxides are metabolites of alkenes, often formed by the action of cytochrome P450 enzymes.[6][7] The metabolism and signaling pathways of epoxides are of significant interest in toxicology and drug development, as they can be involved in both detoxification and toxicogenesis.[8] This document provides a comprehensive overview of the chemical properties, hazards, and relevant biological pathways of N-Pentyloxirane for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The physical and chemical properties of N-Pentyloxirane are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C7H14O | [1][3][9] |
| Molecular Weight | 114.19 g/mol | [1][3][9][10] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | 144 °C | [11] |
| Density | 0.84 g/mL at 20 °C | [11] |
| Refractive Index | 1.41 | [11] |
| Flash Point | 34 °C | |
| Purity | >96.0% (GC) |
Hazards and Safety Information
N-Pentyloxirane is a flammable liquid and an irritant.[3] Proper handling and storage are crucial to ensure laboratory safety. The GHS hazard classifications and precautionary statements are summarized below.
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Flammable liquids | GHS02 | Danger | H225: Highly Flammable liquid and vapor |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed |
| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious eye damage/eye irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Precautionary Statements:
-
Prevention:
-
P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
-
Response:
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.
-
-
Storage:
-
P403 + P235: Store in a well-ventilated place. Keep cool.
-
-
Disposal:
-
P501: Dispose of contents/ container to an approved waste disposal plant.
-
Experimental Protocols
Due to the hazardous nature of N-Pentyloxirane, strict adherence to safety protocols is mandatory. The following outlines a general workflow for handling and using this chemical in a research setting.
Methodology for a Representative Reaction: Nucleophilic Ring-Opening
This protocol describes a general procedure for the ring-opening of an aliphatic epoxide like N-Pentyloxirane with a nucleophile.
-
Preparation:
-
Don appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves.
-
Set up the reaction apparatus in a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the desired solvent.
-
Add the nucleophile to the solvent.
-
Cool the mixture to the desired temperature using an appropriate cooling bath.
-
Slowly add N-Pentyloxirane to the reaction mixture dropwise via a syringe. The addition should be controlled to manage any exothermic reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Workup:
-
Once the reaction is complete, carefully quench the reaction mixture by the slow addition of an appropriate quenching agent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction to separate the product from the reaction mixture.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by a suitable method, such as column chromatography or distillation.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.
-
Signaling and Metabolic Pathways
Aliphatic epoxides are metabolized in biological systems primarily through the action of epoxide hydrolases.[8] These enzymes catalyze the hydrolysis of the epoxide to the corresponding diol, which is generally less reactive and more water-soluble, facilitating its excretion.[7] The formation of N-Pentyloxirane from its parent alkene, 1-heptene, would be catalyzed by cytochrome P450 monooxygenases.[6][7]
The metabolic pathway of N-Pentyloxirane is depicted below.
This pathway is a critical detoxification route for xenobiotic epoxides.[7] However, some epoxides of endogenous fatty acids act as signaling molecules, and their hydrolysis by soluble epoxide hydrolase (sEH) terminates their signaling activity.[8][12] Therefore, the inhibition of sEH is a therapeutic strategy being explored for various diseases, including hypertension and inflammation.[13] While specific signaling roles for N-Pentyloxirane have not been detailed, its structural similarity to other aliphatic epoxides suggests it would be a substrate for epoxide hydrolases and could potentially interfere with signaling pathways involving endogenous epoxides.
References
- 1. scbt.com [scbt.com]
- 2. CAS 5063-65-0: Epoxyheptane; 96% | CymitQuimica [cymitquimica.com]
- 3. 1,2-Epoxyheptane | C7H14O | CID 92215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 1003-14-1: 1,2-epoxypentane | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Epoxygenase - Wikipedia [en.wikipedia.org]
- 7. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epoxide hydrolase - Wikipedia [en.wikipedia.org]
- 9. CAS RN 5063-65-0 | Fisher Scientific [fishersci.com]
- 10. (R)-(+)-1,2-Epoxyheptane | C7H14O | CID 11147691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5063-65-0 1,2-Epoxyheptane AKSci 4463AL [aksci.com]
- 12. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of epoxy-fatty acids and epoxide hydrolases in the pathology of neuro-inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Electrophilic aromatic substitution mechanism for tert-butylbenzene nitration
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for the Nitration of Tert-Butylbenzene (B1681246)
Introduction
Electrophilic aromatic substitution (EAS) is a cornerstone of organic chemistry, providing a fundamental pathway for the functionalization of aromatic rings. This guide offers a detailed examination of the nitration of tert-butylbenzene, a classic example that illustrates the interplay of electronic effects and steric hindrance in determining reaction outcomes. The tert-butyl group, an alkyl substituent, is characterized as an activating, ortho-, para-directing group due to its electron-donating inductive effect. However, its significant steric bulk profoundly influences the regioselectivity of the substitution, making this reaction a subject of great interest for understanding and predicting the behavior of substituted aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this reaction.
Core Mechanism of Nitration
The nitration of tert-butylbenzene follows the canonical three-step mechanism of electrophilic aromatic substitution: generation of a potent electrophile, nucleophilic attack by the aromatic ring to form a resonance-stabilized carbocation (the sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity.
Step 1: Generation of the Nitronium Ion Electrophile
The reaction is typically initiated by mixing concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). Sulfuric acid, being the stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the nitration process.[1][2]
Caption: Generation of the nitronium ion from nitric and sulfuric acid.
Step 2: Electrophilic Attack and Sigma Complex Formation
The electron-rich π-system of the tert-butylbenzene ring attacks the nitronium ion. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion. The tert-butyl group directs the incoming electrophile to the ortho and para positions. Attack can occur at the ortho, meta, or para positions, each leading to a different sigma complex.
-
Ortho and Para Attack: The positive charge in the resulting sigma complexes can be delocalized over three carbon atoms, including the carbon atom bearing the electron-donating tert-butyl group. This allows for direct stabilization of the positive charge by the inductive effect of the alkyl group, making these intermediates more stable than the one formed from meta attack.
-
Meta Attack: The positive charge is never located on the carbon atom attached to the tert-butyl group. Consequently, this intermediate is less stabilized and its formation is less favorable.
Despite the electronic preference for both ortho and para positions, the large size of the tert-butyl group creates significant steric hindrance, impeding the approach of the nitronium ion to the adjacent ortho positions.[3][4][5] This steric effect is the primary reason for the overwhelming preference for substitution at the para position.[6][7]
Caption: Pathways of electrophilic attack on tert-butylbenzene.
Step 3: Deprotonation to Restore Aromaticity
In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻) formed in Step 1, abstracts a proton from the carbon atom bonded to the new nitro group.[8] This restores the aromatic π-system, yielding the final nitro-tert-butylbenzene product.
Quantitative Data: Isomer Distribution & Reaction Rates
The nitration of tert-butylbenzene yields a mixture of ortho, meta, and para isomers, with the para product being dominant. The precise distribution can vary slightly depending on reaction conditions, but the general trend is consistent across studies.
Table 1: Isomer Distribution in the Mononitration of tert-Butylbenzene
| Ortho (%) | Meta (%) | Para (%) | Source |
| 15.8 | 11.5 | 72.7 | Nelson, K. L., & Brown, H. C. (1951)[9] |
| 12 | 8.5 | 79.5 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |
| 16 | 8 | 75 | Chemistry LibreTexts (2019)[3][5] |
| 11 | 15 | 74 | Stock, L. M. (1980) |
The data clearly show that the para isomer is the major product, typically accounting for 73-80% of the mixture. The formation of the ortho isomer is significantly suppressed compared to what would be expected based solely on electronic effects, a direct consequence of steric hindrance.[3][4]
Table 2: Relative Rates of Nitration (Benzene = 1)
| Compound | Relative Rate of Nitration | Source |
| Benzene (B151609) | 1 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |
| Toluene | 24 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |
| tert-Butylbenzene | 15.7 | Fessenden, R. J., & Fessenden, J. S. (1982)[6] |
The tert-butyl group activates the benzene ring towards electrophilic nitration, making it react approximately 16 times faster than benzene itself.[6] This activating effect is attributed to the electron-donating inductive effect of the alkyl group. However, it is slightly less activating than a methyl group (toluene), which can be rationalized by the absence of hyperconjugation involving C-H bonds directly attached to the ring.[6]
Experimental Protocol: Nitration of tert-Butylbenzene
The following is a representative experimental procedure adapted from the literature for the nitration of tert-butylbenzene.[10]
Materials and Reagents
-
tert-Butylbenzene
-
Concentrated Sulfuric Acid (95-98%)
-
Concentrated Nitric Acid (70%)
-
Ice Bath
-
Stirring apparatus
-
Separatory Funnel
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Apparatus for distillation or chromatography for product purification
Procedure
-
Preparation of Nitrating Mixture: In a flask kept in an ice bath, slowly add 2.0 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid with gentle swirling. Keep this mixture cold until use.
-
Reaction Setup: Place 3.23 g (approx. 24 mmol) of tert-butylbenzene into a separate reaction flask containing 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice bath with continuous stirring.
-
Addition of Nitrating Agent: Add the cold nitrating mixture dropwise to the stirred tert-butylbenzene/sulfuric acid solution over a period of 10-15 minutes. It is crucial to maintain the reaction temperature below 10-15°C to prevent side reactions and dinitration.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 25-30 minutes to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product mixture.
-
Purification and Analysis: The individual isomers can be separated and purified using techniques such as fractional distillation or column chromatography. The product distribution is typically analyzed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aromatic Reactivity [www2.chemistry.msu.edu]
- 6. organic chemistry - What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. brainly.com [brainly.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
Regioselectivity in the Nitration of tert-Butylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nitration of substituted benzenes is a fundamental reaction in organic synthesis, pivotal for the creation of various intermediates in the pharmaceutical and chemical industries. Understanding the regioselectivity of this electrophilic aromatic substitution is crucial for predicting and controlling reaction outcomes. This technical guide provides a comprehensive analysis of the regioselectivity in the nitration of tert-butylbenzene (B1681246), a classic example of sterically controlled aromatic substitution.
Core Principles: The Interplay of Electronic and Steric Effects
The regiochemical outcome of the nitration of tert-butylbenzene is primarily governed by the interplay of two opposing factors: the electronic effect of the tert-butyl group and steric hindrance.
-
Electronic Effects: The tert-butyl group is an alkyl group, which is electron-donating through an inductive effect. This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. This electron-donating nature directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions, as the carbocation intermediates (arenium ions) formed during substitution at these positions are stabilized by the adjacent electron-donating group.
-
Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric bulk significantly hinders the approach of the nitronium ion to the ortho positions, which are in close proximity to the tert-butyl group.[1][2] Consequently, the electrophilic attack is sterically disfavored at these positions.[1]
The combination of these effects leads to a strong preference for substitution at the para position, which is electronically activated yet sterically unhindered.[1] The meta position is electronically disfavored, and the ortho position is sterically inaccessible, making the para isomer the major product.
Quantitative Analysis of Isomer Distribution
The nitration of tert-butylbenzene with a mixture of nitric acid and sulfuric acid predominantly yields the para-nitro-tert-butylbenzene isomer. The following table summarizes the typical product distribution, highlighting the pronounced regioselectivity of this reaction.
| Isomer | Position of Substitution | Percentage of Product Mixture |
| ortho-nitro-tert-butylbenzene | C2 / C6 | ~12-16% |
| meta-nitro-tert-butylbenzene | C3 / C5 | ~8% |
| para-nitro-tert-butylbenzene | C4 | ~73-79.5% |
Note: The exact isomer ratios can vary slightly depending on the specific reaction conditions, such as temperature and the composition of the nitrating agent.
Signaling Pathway of Regioselectivity
The following diagram illustrates the logical relationship between the substituent effects and the resulting product distribution in the nitration of tert-butylbenzene.
Detailed Experimental Protocol
The following protocol provides a detailed methodology for the nitration of tert-butylbenzene.
Objective: To synthesize and analyze the isomeric products of the nitration of tert-butylbenzene.
Materials:
-
tert-butylbenzene
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry round-bottom flask, cool 2.0 mL of concentrated sulfuric acid in an ice bath. While stirring, slowly add 2.0 mL of concentrated nitric acid to the sulfuric acid. Keep this nitrating mixture in the ice bath.
-
Reaction Setup: In a separate flask, dissolve 3.23 g (approximately 24 mmol) of tert-butylbenzene in 6.0 mL of concentrated sulfuric acid.[3] Cool this mixture in an ice bath with continuous stirring.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the stirred solution of tert-butylbenzene and sulfuric acid over a period of about 12 minutes.[3] It is crucial to maintain the reaction temperature below 15-20°C to minimize side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 26 minutes to ensure the reaction goes to completion.[3]
-
Workup:
-
Carefully pour the reaction mixture over a generous amount of crushed ice in a beaker. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel and extract the organic products with two portions of dichloromethane (20 mL each).
-
Combine the organic layers and wash them sequentially with water (20 mL) and 5% sodium bicarbonate solution (20 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation and Analysis:
-
Remove the solvent from the dried organic layer using a rotary evaporator to obtain the crude product mixture.
-
The isomeric ratio of the products (ortho-, meta-, and para-nitro-tert-butylbenzene) can be determined using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the nitration of tert-butylbenzene.
Conclusion
The nitration of tert-butylbenzene serves as an exemplary case of sterically governed regioselectivity in electrophilic aromatic substitution. While the tert-butyl group electronically activates the ortho and para positions, its significant steric bulk overwhelmingly favors the formation of the para-substituted product. This predictable outcome is highly valuable in synthetic organic chemistry, allowing for the regioselective introduction of a nitro group, which can be further transformed into other functional groups, thereby providing a reliable pathway for the synthesis of specifically substituted aromatic compounds. For professionals in drug development, mastering such principles is essential for the rational design and synthesis of complex molecular architectures.
References
Theoretical Studies on the Electronic Structure of 1-tert-Butyl-4-nitrobenzene: A Methodological Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of the electronic structure of 1-tert-Butyl-4-nitrobenzene. Due to a lack of specific published quantitative data for this molecule, this document focuses on the established computational protocols, data presentation standards, and the conceptual framework for such an investigation, drawing parallels from studies on structurally related nitroaromatic compounds. This paper is intended to serve as a foundational resource for researchers initiating theoretical studies on this compound, offering a detailed roadmap for experimental design and data interpretation.
Introduction
This compound is a nitroaromatic compound with potential applications in various fields, including materials science and as an intermediate in organic synthesis. The presence of both a bulky, electron-donating tert-butyl group and a strongly electron-withdrawing nitro group on the benzene (B151609) ring creates a unique electronic environment. Understanding the electronic structure of this molecule is crucial for predicting its reactivity, stability, and potential biological activity.
Theoretical and computational chemistry provide powerful tools to elucidate molecular properties at the atomic level.[1] Methods like Density Functional Theory (DFT) are instrumental in calculating electronic properties such as molecular orbital energies, electron density distribution, and dipole moments.[1] This guide outlines the standard procedures for conducting a theoretical investigation into the electronic structure of this compound.
Theoretical Framework and Computational Methodology
The investigation of the electronic structure of this compound would typically be carried out using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent and effective method.[2]
Geometry Optimization
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly used functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional.[3] The choice of the basis set is also critical; a Pople-style basis set such as 6-311++G(d,p) is often employed to provide a good balance between accuracy and computational cost.[4]
Electronic Structure Calculations
Once the optimized geometry is obtained, a single-point energy calculation is performed using the same or a higher level of theory to determine the electronic properties. Key parameters derived from this calculation include:
-
Molecular Orbital (MO) Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.[5] The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]
-
Mulliken Population Analysis: This analysis provides information about the partial atomic charges, offering insights into the charge distribution within the molecule and identifying electrophilic and nucleophilic sites.
-
Dipole Moment: The calculated dipole moment provides a measure of the overall polarity of the molecule, which is important for understanding its interactions with other polar molecules and its solubility in various solvents.
Experimental Protocols: A Step-by-Step Computational Workflow
The following protocol outlines the standard computational procedure for a theoretical study of this compound's electronic structure.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is typically used.
Protocol:
-
Molecule Building: The 3D structure of this compound is constructed using a molecular editor.
-
Geometry Optimization:
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: Optimization and Frequency calculation. The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p) or a larger basis set for higher accuracy.
-
Keywords: pop=full or pop=nbo to request detailed population analysis.
-
-
Data Extraction and Analysis:
-
Extraction of HOMO and LUMO energies.
-
Calculation of the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Extraction of Mulliken atomic charges.
-
Extraction of the total dipole moment.
-
Visualization of HOMO and LUMO isosurfaces to understand their spatial distribution.
-
Data Presentation
The quantitative results of the theoretical calculations should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting the key electronic structure data for this compound.
Note: The data presented in the following tables is hypothetical and serves as an illustrative example of how results would be reported. Specific values would be obtained from actual quantum chemical calculations as outlined in the protocol above.
Table 1: Calculated Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| HOMO Energy (EHOMO) | -6.85 |
| LUMO Energy (ELUMO) | -2.45 |
| HOMO-LUMO Gap (ΔE) | 4.40 |
Table 2: Selected Mulliken Atomic Charges
| Atom | Charge (e) |
| C (ipso-nitro) | +0.25 |
| N (nitro) | +0.50 |
| O (nitro) | -0.35 |
| C (ipso-tert-butyl) | -0.15 |
| C (tert-butyl, central) | -0.20 |
Table 3: Calculated Dipole Moment
| Component | Dipole Moment (Debye) |
| μx | 0.00 |
| μy | 0.00 |
| μz | 4.50 |
| Total Dipole Moment (μ) | 4.50 |
Mandatory Visualizations
Visual representations are essential for conveying complex relationships in computational chemistry. The following diagrams, generated using the DOT language, illustrate the conceptual workflow of the theoretical study and the relationships between key electronic structure parameters.
Caption: Computational workflow for the theoretical study of this compound.
Caption: Interrelation of key electronic structure properties.
Conclusion
References
Synonyms and alternative names for 1-tert-Butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-tert-Butyl-4-nitrobenzene, a key aromatic compound. It details its chemical identity, physicochemical properties, synthesis and purification protocols, and spectroscopic data. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commerce. A comprehensive list of its synonyms and alternative identifiers is provided below to aid in its identification.
-
p-tert-Butylnitrobenzene[4]
-
4-t-Butylnitrobenzene[3]
-
p-t-Butylnitrobenzene[3]
-
Benzene, 1-(1,1-dimethylethyl)-4-nitro-[3]
-
1-(tert-Butyl)-4-nitrobenzene[3]
-
NSC 43040[3]
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1] |
| Appearance | Pale yellow crystalline solid[5] |
| Melting Point | 37–39 °C[5] |
| Boiling Point | 258.6 °C at 760 mmHg[] |
| Density | 1.0586 g/cm³ |
| Flash Point | 103.4 °C |
| Solubility | Soluble in organic solvents such as ethanol, diethyl ether, and acetone; limited solubility in water.[1][5] |
Table 2: Chemical Identifiers
| Identifier | Value |
| CAS Number | 3282-56-2[3] |
| EINECS Number | 221-922-1[3] |
| InChI | InChI=1S/C10H13NO2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3[3] |
| InChIKey | XSCPVQNNFLHGHY-UHFFFAOYSA-N[3] |
| SMILES | CC(C)(C)C1=CC=C(C=C1)--INVALID-LINK--[O-][3] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established chemical literature.
Synthesis via Nitration of tert-Butylbenzene (B1681246)
A common method for the synthesis of this compound is the electrophilic aromatic substitution of tert-butylbenzene using a nitrating mixture.[1]
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the concentrated sulfuric acid in an ice bath.
-
Slowly add the tert-butylbenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to a portion of cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask containing the tert-butylbenzene solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Synthesis from 1-tert-butyl-4-iodobenzene
An alternative synthesis route involves the reaction of 1-tert-butyl-4-iodobenzene with a nitrite (B80452) salt.[2][4]
Materials:
-
1-tert-butyl-4-iodobenzene (0.5 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (45 mg, 0.125 mmol)
-
Potassium nitrite (KNO₂, 128 mg, 1.5 mmol)
-
Anhydrous dimethylsulfoxide (DMSO, 0.6 mL)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Add 1-tert-butyl-4-iodobenzene, copper(II) trifluoromethanesulfonate, potassium nitrite, and anhydrous DMSO to an oven-dried pressure tube under a nitrogen atmosphere.[2][4]
-
Seal the pressure tube and purge with nitrogen for 5 minutes.[2][4]
-
Gradually heat the reaction to 130 °C and maintain this temperature for 48 hours.[2][4]
-
After the reaction is complete, cool the mixture to room temperature.[2][4]
-
Wash the mixture with excess ice water and extract with ethyl acetate (3 x 10 mL).[2][4]
-
Combine the organic phases, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2][4]
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization: A common method for purification is recrystallization from methanol (B129727) (MeOH).[2] The crude product is dissolved in a minimal amount of hot methanol and allowed to cool slowly to form crystals, which are then collected by filtration.[2]
Column Chromatography: The crude product can also be purified by silica (B1680970) gel or basic alumina (B75360) column chromatography using a mixture of ethyl acetate and hexanes as the eluent.[2][4]
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
-
Infrared (IR) Spectroscopy: The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show distinct signals for the aromatic protons and a singlet for the tert-butyl protons.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons, the quaternary carbon, and the methyl carbons of the tert-butyl group.[3]
-
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[3][7]
Biological Activity and Signaling Pathways
Current scientific literature primarily identifies this compound as a synthetic intermediate in organic chemistry.[1] While toxicological data exists for nitroaromatic compounds in general, suggesting potential for harm if inhaled, ingested, or absorbed through the skin, there is limited specific research on the biological activities or its involvement in specific signaling pathways.[1][8] The metabolism of nitroaromatic compounds can occur via nitro group reduction, a pathway catalyzed by various enzymes.[9] However, no specific metabolic or signaling pathways for this compound have been elucidated.
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow for this compound.
Logical Relationship: Reactivity of this compound
This diagram illustrates the key chemical transformations that this compound can undergo.
Caption: Key reactions of this compound.
References
- 1. Buy this compound | 3282-56-2 [smolecule.com]
- 2. This compound | 3282-56-2 [chemicalbook.com]
- 3. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Buy this compound (EVT-317671) | 3282-56-2 [evitachem.com]
- 7. This compound(3282-56-2) MS spectrum [chemicalbook.com]
- 8. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-tert-Butyl-4-nitrobenzene via Mixed Acid Nitration
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the synthesis of 1-tert-Butyl-4-nitrobenzene through the direct nitration of tert-butylbenzene (B1681246). The method employs a mixed acid system of concentrated nitric and sulfuric acids, a standard technique for electrophilic aromatic substitution.[1] This application note includes detailed procedural steps, safety precautions, quantitative data, and a visual workflow to ensure successful and safe execution of the synthesis.
Physicochemical and Quantitative Data
The key properties and expected outcomes of the synthesis are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| CAS Number | 3282-56-2 | [1][2] |
| Appearance | Light yellow to yellow to orange clear liquid | [3][4] |
Table 2: Typical Reaction Conditions and Yields for Mixed Acid Nitration
| Parameter | Condition | Reported Yield / Selectivity | Source(s) |
| Starting Material | tert-Butylbenzene | N/A | [1] |
| Nitrating Agent | Concentrated HNO₃ and Concentrated H₂SO₄ | N/A | [1][5] |
| Temperature | 0 - 60°C (controlled) | Varies with temperature | [1][5] |
| Reaction Time | 2 - 3 hours post-addition | N/A | [5] |
| Typical Yield | 70 - 95% | Para-selectivity: ~80-85% | [1] |
Reaction Mechanism and Synthesis Workflow
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in-situ from the reaction between nitric acid and sulfuric acid, acts as the electrophile.[1] The bulky tert-butyl group on the benzene (B151609) ring is an ortho-para director, guiding the substitution primarily to the para position.[1]
Caption: Experimental workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from tert-butylbenzene.
3.1. Materials and Reagents
-
tert-Butylbenzene (C₁₀H₁₄)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
Concentrated Sulfuric Acid (H₂SO₄, ~98%)
-
Dichloromethane (or other suitable inert organic solvent)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Methanol (B129727) or Ethanol (B145695) (for recrystallization)
-
Crushed Ice
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Safety Precautions
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[6] They can cause severe chemical burns. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[6][7]
-
Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not controlled.[6] Strict adherence to temperature control using an ice bath is crucial.
-
Spill Management: Have neutralizing agents (like sodium bicarbonate) and spill containment kits readily available.[6]
-
Ventilation: The reaction can produce toxic nitrogen oxide fumes.[6] Perform the entire experiment in a well-ventilated fume hood.[6]
3.3. Step-by-Step Procedure
A. Preparation of the Nitrating Mixture
-
In a flask cooled in an ice bath, prepare the nitrating mixture by carefully and slowly adding concentrated sulfuric acid to concentrated nitric acid.
-
Keep the nitrating mixture cold in the ice bath until use.
B. Reaction Setup
-
Place tert-butylbenzene into a round-bottom flask equipped with a magnetic stir bar.
-
If using a solvent, add an inert organic solvent like dichloromethane.[5]
-
Cool the flask in an ice bath, ensuring the temperature of the contents is between 0 and 5 °C.[5]
C. Nitration
-
Slowly add the cold nitrating mixture dropwise to the stirred tert-butylbenzene solution over a period of 30-60 minutes.[5]
-
Use the ice bath to meticulously maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.[5]
-
The reaction progress can be monitored using Thin Layer Chromatography (TLC).[5]
D. Work-up and Isolation
-
Once the reaction is complete, carefully pour the reaction mixture over a generous amount of crushed ice in a beaker.[5]
-
Transfer the entire mixture to a separatory funnel and extract the organic layer.[5]
-
Wash the organic layer sequentially with:
-
Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate.[5][8]
-
Filter to remove the drying agent, and concentrate the filtrate using a rotary evaporator to obtain the crude product.[5]
E. Purification
-
The crude product can be purified by recrystallization.[9]
-
Dissolve the crude solid in a minimal amount of hot methanol or ethanol and allow it to cool slowly to form crystals.[5][8]
Visualization of Reaction Mechanism
The mechanism involves the formation of the nitronium ion electrophile, followed by its attack on the aromatic ring.
Caption: Mechanism of electrophilic aromatic nitration of tert-butylbenzene.
References
- 1. Buy this compound | 3282-56-2 [smolecule.com]
- 2. This compound [webbook.nist.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 3282-56-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. uww.edu [uww.edu]
- 8. This compound | 3282-56-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
Catalytic Reduction of 1-tert-Butyl-4-nitrobenzene to 4-tert-butylaniline: A Detailed Application Note and Protocol
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This application note provides detailed protocols and comparative data for the catalytic reduction of 1-tert-butyl-4-nitrobenzene (B34581) to the industrially significant intermediate, 4-tert-butylaniline (B146146). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive guide to performing this key chemical transformation efficiently and safely.
Introduction
The reduction of nitroaromatic compounds is a fundamental process in organic synthesis, providing a crucial route to the corresponding anilines. 4-tert-butylaniline is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and various specialty chemicals. The catalytic hydrogenation of this compound represents the most common and efficient method for its production. This note details established protocols using common heterogeneous catalysts such as Raney® Nickel and Palladium on carbon (Pd/C), providing quantitative data to aid in catalyst and condition selection.
Reaction Scheme
The overall chemical transformation is as follows:
The reaction involves the reduction of the nitro group (-NO2) to an amino group (-NH2) in the presence of a catalyst and a hydrogen source.
Data Presentation: Comparative Analysis of Catalytic Systems
The following table summarizes quantitative data for the catalytic reduction of this compound to 4-tert-butylaniline under various conditions.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Raney® Nickel | Hydrazinium (B103819) monoformate | Methanol (B129727) | Room Temp. | < 0.2 | 90-95 | [1] |
| Raney® Nickel | Hydrazine (B178648) hydrate (B1144303) | Methanol | Reflux | 2-10 | Good (unspecified) | [1] |
| Raney® Nickel | H₂ gas | Not Specified | 20-60 | 3 | High (unspecified) | [2] |
| CPIP Catalyst | H₂ gas | Ethanol (B145695) | 25-30 | 6 | 99 | [3] |
| Not Specified | H₂ gas | Ethanol | Not Specified | Not Specified | 97 | [3] |
Note: The yields reported for Raney® Nickel with hydrazinium monoformate are for general nitroarene reductions and are expected to be similar for this compound.[1]
Experimental Protocols
Protocol 1: Reduction using Raney® Nickel and Hydrazinium Monoformate
This protocol is adapted from a general procedure for the rapid reduction of aromatic nitro compounds.[1]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol
-
Hydrazine hydrate (85%)
-
Formic acid
-
Nitrogen gas
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Preparation of Hydrazinium Monoformate: In an ice water bath, slowly add 85% formic acid to an equimolar amount of hydrazine hydrate with constant stirring. The resulting solution is used directly.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound (5 mmol) and Raney® Nickel (100 mg, washed with methanol) in methanol (3 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas.
-
Reaction Initiation: While stirring at room temperature, add the freshly prepared hydrazinium monoformate solution (2 mL). The reaction is exothermic and will show effervescence.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reduction is typically complete within 2-10 minutes.[1]
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.
-
Isolation: Evaporate the methanol from the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-tert-butylaniline.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a general and widely used protocol for the reduction of nitroarenes.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas supply (balloon or cylinder)
-
Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a three-way stopcock)
-
Filter agent (e.g., Celite®)
Procedure:
-
Reaction Setup: To a hydrogenation flask, add this compound (e.g., 10 mmol) and a suitable solvent such as ethanol or methanol (50 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Inerting the System: Seal the flask and evacuate the air, then backfill with nitrogen gas. Repeat this cycle three times.
-
Introducing Hydrogen: Evacuate the nitrogen and introduce hydrogen gas (a balloon is sufficient for small-scale reactions; for larger scales, a pressurized system is used).
-
Reaction: Stir the mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitoring: The reaction progress can be monitored by TLC or by observing the uptake of hydrogen.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air when dry. It is advisable to keep the filter cake wet with solvent during filtration and handle it with care.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield 4-tert-butylaniline.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the catalytic reduction of this compound.
Caption: General experimental workflow for the catalytic reduction.
Safety Considerations
-
Raney® Nickel: Can be pyrophoric when dry. Always handle under a solvent and in an inert atmosphere.
-
Palladium on Carbon: Can also be pyrophoric. Handle with care, especially after filtration.
-
Hydrogen Gas: Highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.
-
Hydrazine Hydrate: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE).
This application note provides a starting point for the catalytic reduction of this compound. Researchers are encouraged to optimize conditions for their specific needs and scale.
References
- 1. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 2. Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds - Eureka | Patsnap [eureka.patsnap.com]
- 3. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Reduction of 1-tert-Butyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the reduction of 1-tert-butyl-4-nitrobenzene (B34581) to 4-tert-butylaniline (B146146), a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Three common reduction methods are presented: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with sodium dithionite (B78146).
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. This compound serves as a common starting material, and its successful reduction to 4-tert-butylaniline is a key step in various synthetic pathways. The choice of reduction methodology often depends on factors such as substrate compatibility with reaction conditions, desired yield, and scalability. This document outlines three reliable methods to achieve this transformation.
Data Presentation
The following table summarizes the quantitative data associated with the different methods for the reduction of this compound.
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Catalytic Hydrogenation | H₂, Pd/C (5 mol%) | Ethanol | 6 h | Room Temperature | ~99% |
| Stannous Chloride | SnCl₂·2H₂O (4-5 equiv.), conc. HCl | Ethanol/Water | 2-4 h | Reflux | High |
| Sodium Dithionite | Na₂S₂O₄ (3-4 equiv.) | Dioxane/Water | 1-2 h | 80-90 °C | Moderate |
Experimental Protocols
Method 1: Catalytic Hydrogenation
This method employs a palladium on carbon (Pd/C) catalyst and hydrogen gas to achieve a high-yield reduction.
Materials and Reagents:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 6 hours).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude 4-tert-butylaniline.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Method 2: Reduction with Stannous Chloride (SnCl₂)
This classical method utilizes stannous chloride in acidic media to reduce the nitro group.
Materials and Reagents:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add concentrated hydrochloric acid to the suspension.
-
To the stirred mixture, add stannous chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a 5 M sodium hydroxide solution until the pH is basic (pH > 8). Perform this step in an ice bath to manage the exothermic reaction. A precipitate of tin salts will form.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-tert-butylaniline.
-
Purify the product by column chromatography or distillation under reduced pressure.
Method 3: Reduction with Sodium Dithionite
This method uses a milder reducing agent, sodium dithionite, and is suitable for substrates with sensitive functional groups.
Materials and Reagents:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dioxane and water.
-
Heat the solution to 80-90 °C with stirring.
-
In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.
-
Add the sodium dithionite solution dropwise to the heated solution of the nitro compound over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
Product Characterization
The final product, 4-tert-butylaniline, can be characterized by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.23 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H), 3.58 (s, 2H), 1.29 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 143.9, 143.2, 126.2, 114.8, 34.0, 31.6.
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
The Versatility of 1-tert-Butyl-4-nitrobenzene as an Intermediate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-tert-Butyl-4-nitrobenzene is a valuable aromatic intermediate in organic synthesis, primarily serving as a precursor to 4-tert-butylaniline (B146146). The presence of the nitro group allows for a straightforward and high-yielding reduction to the corresponding amine, which is a versatile building block in the synthesis of pharmaceuticals, materials, and other fine chemicals. The bulky tert-butyl group often imparts unique solubility and crystallinity properties to its derivatives, which can be advantageous in drug development and materials science. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.
Application Notes
The primary application of this compound in organic synthesis is its conversion to 4-tert-butylaniline. This transformation is a key step in the synthesis of more complex molecules. 4-tert-Butylaniline is utilized in various fields:
-
Pharmaceutical Synthesis: The 4-tert-butylaniline moiety is found in a number of bioactive molecules. For instance, it serves as a key building block for the synthesis of certain heterocyclic compounds with potential therapeutic applications, such as derivatives of 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one.[1][2]
-
Materials Science: It is used in the synthesis of novel aromatic polyamides and polyimides. The incorporation of the tert-butyl group can enhance the solubility and processability of these polymers.
-
Organic Electronics: 4-tert-Butylaniline derivatives are explored in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.
The synthetic utility of this compound is centered on the reliable and efficient reduction of its nitro group. Various methods can be employed to achieve this, including catalytic hydrogenation and chemical reduction, offering flexibility in terms of reaction conditions and compatibility with other functional groups.
Key Synthetic Transformation: Reduction to 4-tert-Butylaniline
The reduction of the nitro group in this compound to an amine is a cornerstone transformation. Below are protocols for two common and effective methods.
Quantitative Data for Reduction Reactions
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Hydrogenation | CPIP (50 mg per 4.06 mmol substrate), H₂ atmosphere | Ethanol (B145695) | 25 - 30 | 6 | 99 | [3] |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Hydrazine hydrate (B1144303) (10 equiv.) | Methanol | 80 | 0.083 | Good | [4] |
Note: "Good" yield for the catalytic transfer hydrogenation is as reported in the literature for similar substrates; a specific yield for this compound was not provided.[4]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-tert-Butylaniline
This protocol describes the reduction of this compound using a CPIP catalyst under a hydrogen atmosphere.[3]
Materials:
-
This compound (4.06 mmol)
-
CPIP catalyst (50 mg)
-
Ethanol (20 ml)
-
Hydrogen gas supply
-
Standard glassware for organic synthesis
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a suitable reaction vessel, combine this compound (4.06 mmol) and the CPIP catalyst (50 mg).
-
Add ethanol (20 ml) to the vessel.
-
Stir the mixture and establish a hydrogen atmosphere.
-
Maintain the reaction at 25-30 °C with continuous stirring for 6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Concentrate the filtrate by evaporating the ethanol under reduced pressure using a rotary evaporator to obtain the crude 4-tert-butylaniline.
-
The isolated yield of 4-tert-butylaniline is reported to be 99%.[3]
Protocol 2: Synthesis of a 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one derivative from 4-tert-Butylaniline
This protocol outlines a potential synthetic application of 4-tert-butylaniline, derived from this compound, in the synthesis of a bioactive heterocyclic compound.[1][2]
Materials:
-
4-tert-Butylaniline
-
Other necessary reagents and starting materials for the specific synthesis of the target pyrimidine (B1678525) derivative.
-
Appropriate solvents
-
Standard glassware for multi-step organic synthesis
-
Purification apparatus (e.g., column chromatography)
Procedure: Note: A specific detailed protocol for this multi-step synthesis was not available in the searched literature. The following is a generalized workflow based on common synthetic routes to similar heterocyclic systems.
-
Step 1: Synthesis of an intermediate urea (B33335) derivative. React 4-tert-butylaniline with a suitable reagent, such as an isocyanate or a carbamoyl (B1232498) chloride, in an appropriate solvent to form the corresponding urea derivative.
-
Step 2: Cyclization to form the pyrimidine ring. The urea derivative is then reacted with a suitable three-carbon synthon, such as a β-ketoester or a malonic acid derivative, under acidic or basic conditions to facilitate the cyclization and formation of the pyrimidine ring system.
-
Step 3: Further functionalization and cyclization. The resulting pyrimidine derivative may undergo further chemical modifications, followed by a second cyclization step to construct the fused pyrimidinone ring, yielding the final 2-oxopyrimido[4,5-d]pyrimidin-5(6H)-one derivative.
-
Purification: Each step would typically be followed by an appropriate workup and purification procedure, such as extraction, crystallization, or column chromatography, to isolate the desired product in high purity.
Visualizing the Synthetic Pathways
Reduction of this compound```dot
Caption: Workflow for the synthesis of 4-tert-butylaniline via catalytic hydrogenation.
Multi-step Synthesis Logical Relationship
Caption: Logical flow from the starting material to a potential bioactive product.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-tert-Butyl-4-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-tert-Butyl-4-nitrobenzene is a nitroaromatic compound used as an intermediate in various chemical syntheses. The accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of starting materials, in-process samples, and final products in research and drug development. This application note presents a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be robust, specific, and accurate, suitable for routine analysis in a laboratory setting.
Experimental Protocols
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile (B52724) and Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.2. Reagent and Standard Preparation
-
Solvents: HPLC grade acetonitrile and water should be used.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.3. Sample Preparation
-
Solid Samples: Accurately weigh the sample containing this compound and dissolve it in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the established linear range.
-
All sample and standard solutions should be filtered through a 0.45 µm syringe filter prior to injection to prevent column blockage.[1]
2.4. System Suitability
Before initiating any sample analysis, the suitability of the chromatographic system must be verified.[2] A system suitability solution (typically a mid-range standard) is injected multiple times (n=5 or 6).[3] The acceptance criteria are outlined in the table below.[4][5]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0[5] |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0%[4] |
| Resolution (Rs) | ≥ 2.0 (between the analyte and any interfering peak)[5] |
Method Validation Data
The following tables summarize the representative performance characteristics of this HPLC method, demonstrating its suitability for the intended purpose. The acceptance criteria are based on the International Council for Harmonisation (ICH) guidelines.
3.1. Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions over a specified concentration range.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 152,300 |
| 25 | 380,750 |
| 50 | 761,500 |
| 100 | 1,523,000 |
| Correlation Coefficient (r²) | 0.9998 |
3.2. Accuracy (Recovery)
Accuracy was determined by spiking a known amount of this compound into a placebo matrix at three different concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean % Recovery | 99.77 |
3.3. Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
Repeatability (Intra-day Precision)
| Sample (n=6) | Peak Area |
| 1 | 761,450 |
| 2 | 762,100 |
| 3 | 760,980 |
| 4 | 763,200 |
| 5 | 761,850 |
| 6 | 762,500 |
| Mean | 762,013 |
| Standard Deviation | 789.5 |
| %RSD | 0.10% |
Intermediate Precision (Inter-day Precision)
| Day | Analyst | Mean Peak Area (n=6) | %RSD |
| Day 1 | Analyst 1 | 762,013 | 0.10% |
| Day 2 | Analyst 2 | 763,540 | 0.12% |
| Overall %RSD | 0.15% |
3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[6]
| Parameter | S/N Ratio | Concentration (µg/mL) |
| LOD | 3:1 | 0.1 |
| LOQ | 10:1 | 0.3 |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The developed RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward, accurate, precise, and specific, making it well-suited for quality control and research applications in the pharmaceutical and chemical industries. The validation data presented confirms that the method's performance is in accordance with ICH guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. altabrisagroup.com [altabrisagroup.com]
Application of 1-tert-Butyl-4-nitrobenzene in the Synthesis of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted anilines, utilizing 1-tert-butyl-4-nitrobenzene (B34581) as a key starting material. The primary transformation discussed is the reduction of the nitro group to an amine, a fundamental reaction in organic synthesis and crucial for the preparation of various intermediates in drug discovery and materials science.
Introduction
Substituted anilines are a vital class of organic compounds that serve as precursors to a wide range of pharmaceuticals, agrochemicals, and dyes. This compound is a readily available aromatic compound whose nitro group can be efficiently reduced to form 4-tert-butylaniline (B146146). This substituted aniline (B41778) is a valuable building block, and the methodologies described herein are broadly applicable to the synthesis of other substituted anilines from their corresponding nitroaromatic precursors. The choice of reduction method often depends on the desired scale, functional group tolerance, and available resources.
Key Synthetic Methods
The reduction of this compound to 4-tert-butylaniline can be achieved through several reliable methods, including catalytic hydrogenation and metal/acid reductions. Each method offers distinct advantages in terms of reaction conditions, selectivity, and scalability.
Catalytic Hydrogenation
Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitroarenes.[1] This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like hydrazine.[2]
Metal/Acid Reduction
A classic and robust method for nitro group reduction involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl).[1][3] These reactions are often high-yielding and tolerant of a variety of functional groups, although the work-up can be more involved compared to catalytic hydrogenation.[4]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-tert-butylaniline from this compound using different reduction methods.
| Method | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |
| Catalytic Hydrogenation | This compound, H₂, Pd/C | Ethanol (B145695) | 6 h | Room Temp. | 99% | [5] |
| Tin/HCl Reduction | This compound, Sn, HCl | Water | 1 h | Reflux | High | [1][3] |
| Iron/HCl Reduction | This compound, Fe, HCl | Water | 1-2 h | Reflux | High | [6][7] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
This protocol describes the reduction of this compound to 4-tert-butylaniline using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
This compound (4.06 mmol)
-
10% Palladium on Carbon (Pd/C) (50 mg)
-
Ethanol (20 ml)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (4.06 mmol) in ethanol (20 ml).
-
Carefully add 10% Pd/C (50 mg) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-tert-butylaniline.
-
The product can be further purified by distillation or chromatography if necessary. The isolated yield is typically around 99%.[5]
Protocol 2: Reduction of this compound using Tin and Hydrochloric Acid
This protocol is adapted from the general procedure for the reduction of nitroarenes using a tin/hydrochloric acid system.[1]
Materials:
-
This compound
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Dichloromethane (B109758) or other suitable organic solvent
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and granulated tin.
-
Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.
-
After the initial vigorous reaction subsides, heat the mixture to reflux for approximately one hour, or until the starting material is no longer detectable by TLC.
-
Cool the reaction mixture and carefully make it strongly alkaline by the addition of a concentrated sodium hydroxide solution to dissolve the tin salts.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or another suitable organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-tert-butylaniline.
-
Purify the product by distillation.
Mandatory Visualizations
References
- 1. 4-tert-Butylaniline(769-92-6) 1H NMR [m.chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The reduction of nitrobenzene with Sn/HCl produces [infinitylearn.com]
- 4. reddit.com [reddit.com]
- 5. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. sciencemadness.org [sciencemadness.org]
Synthesis of 4-tert-butylaniline: A Detailed Protocol for the Reduction of 1-tert-Butyl-4-nitrobenzene
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-tert-butylaniline (B146146) through the catalytic hydrogenation of 1-tert-butyl-4-nitrobenzene (B34581). This reduction is a fundamental transformation in organic synthesis, crucial for introducing the versatile aniline (B41778) moiety, a key building block in the development of pharmaceuticals and other advanced materials.
Introduction
The reduction of nitroarenes to their corresponding anilines is a cornerstone of synthetic organic chemistry. 4-tert-butylaniline, in particular, serves as a valuable intermediate in the synthesis of a variety of target molecules in medicinal chemistry and materials science. The bulky tert-butyl group can impart unique solubility and conformational properties to the final products. Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency, clean reaction profile, and generally high yields. This protocol details a standard laboratory procedure for the catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as the catalyst.
Reaction Scheme
The overall reaction involves the reduction of the nitro group of this compound to an amino group using hydrogen gas in the presence of a palladium on carbon catalyst.
Chemical Equation:
C₁₀H₁₃NO₂ + 3H₂ --(Pd/C)--> C₁₀H₁₅N + 2H₂O
Data Presentation
A summary of the key physical and chemical properties of the reactant and product is provided in the table below for easy reference.
| Property | This compound (Reactant) | 4-tert-butylaniline (Product) |
| IUPAC Name | 1-(1,1-dimethylethyl)-4-nitrobenzene | 4-(1,1-dimethylethyl)aniline |
| CAS Number | 3282-56-2 | 769-92-6 |
| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₅N |
| Molecular Weight | 179.22 g/mol | 149.23 g/mol |
| Appearance | Yellow solid | Colorless to pale yellow liquid |
| Boiling Point | 142-144 °C at 15 mmHg | 90-93 °C at 3 mmHg[1] |
| Melting Point | 43-46 °C | 15-16 °C[1] |
| Density | ~1.1 g/cm³ | 0.937 g/mL at 25 °C[1] |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |
Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of this compound on a 4.06 mmol scale, which can be adapted for other scales with appropriate adjustments.
Materials:
-
This compound (0.728 g, 4.06 mmol)
-
10% Palladium on carbon (Pd/C), 50% wet (approx. 50-100 mg, ~5-10 mol% Pd)
-
Ethanol (B145695) (20 mL), reagent grade
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® or other filter aid
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (B1210297), reagent grade
-
Deionized water
Equipment:
-
Two- or three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
-
Vacuum line
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 100 mL two- or three-necked round-bottom flask equipped with a magnetic stir bar, add this compound (0.728 g, 4.06 mmol).
-
Add ethanol (20 mL) to the flask and stir until the starting material is fully dissolved.
-
Carefully add 10% Pd/C catalyst (approx. 50-100 mg) to the reaction mixture under a gentle stream of nitrogen or argon to prevent ignition of the catalyst in air.
-
-
Hydrogenation:
-
Securely attach a hydrogen-filled balloon to one neck of the flask via a three-way stopcock.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere has been replaced with hydrogen.
-
With vigorous stirring, allow the reaction to proceed at room temperature (25-30 °C) for approximately 6 hours.[2]
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol or ethyl acetate to ensure complete recovery of the product.
-
Caution: The palladium on carbon catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst-Celite mixture with water before disposal.
-
Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20-30 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 20 mL) to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude 4-tert-butylaniline.
-
For higher purity, the product can be purified by vacuum distillation.
-
Expected Yield:
-
The isolated yield of 4-tert-butylaniline is typically high, often in the range of 95-99%.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 4-tert-butylaniline.
Caption: Logical relationship of components in the synthesis.
References
Application Note: Analytical Techniques for Monitoring the Progress of 1-tert-Butyl-4-nitrobenzene Reactions
Audience: Researchers, scientists, and drug development professionals
Introduction
1-tert-Butyl-4-nitrobenzene is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A common and critical reaction involving this compound is the reduction of its nitro group to an amine, yielding 4-tert-butylaniline. Accurate real-time monitoring of this and other reactions is essential for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. This document provides detailed protocols and application notes for several analytical techniques suitable for monitoring reactions of this compound.
Overview of Analytical Techniques
The choice of analytical method depends on factors such as the required level of detail (qualitative vs. quantitative), the need for structural information, sample throughput, and available instrumentation. A combination of techniques often provides the most comprehensive understanding of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique for separating and quantifying the reactant, product(s), and any intermediates or impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds, providing both quantitative data (from the chromatogram) and structural information (from the mass spectrum).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An intrinsically quantitative technique that provides detailed structural information in real-time without the need for chromatographic separation.[3][4] It is highly effective for kinetic studies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A simple, rapid, and cost-effective method for monitoring the disappearance of the nitroaromatic chromophore, making it suitable for high-throughput screening and kinetic analysis.[1][5]
Logical Workflow for Reaction Monitoring
The general workflow for monitoring a chemical reaction involves several key stages, from sampling to final data interpretation.
Caption: General experimental workflow for monitoring chemical reactions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Principle: This method separates compounds based on their polarity. For the reduction of this compound, a reversed-phase (RP) column is typically used, where the nonpolar stationary phase retains the less polar reactant longer than the more polar amine product.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary by diluting it into a large volume of mobile phase or a suitable solvent.
-
Dilute the sample to a final concentration within the linear range of the detector (e.g., 1:100 dilution with acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrumental Conditions:
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (for general aromatic compounds) or the λmax of this compound.
-
-
Data Analysis:
-
Identify the peaks for this compound and the product (4-tert-butylaniline) based on their retention times, confirmed by injecting standards.
-
Integrate the area under each peak.
-
Calculate the concentration of each species at different time points using a pre-established calibration curve.
-
Plot concentration versus time to determine the reaction profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile components in the gas phase. The separated components then enter a mass spectrometer, which fragments them into ions, providing a unique mass spectrum for identification.
Instrumentation:
-
GC system with a mass selective detector (MSD)
-
Capillary column suitable for aromatic compounds (e.g., Rxi-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
-
Autosampler and data analysis software
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the sample significantly with a volatile solvent such as ethyl acetate (B1210297) or dichloromethane.
-
If necessary, perform a liquid-liquid extraction to isolate the organic components. Dry the organic layer with a drying agent (e.g., Na₂SO₄).
-
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to known standards or library data. The mass spectrum for this compound is well-documented.[7][8]
-
Quantify the relative amounts of reactant and product by integrating the peak areas in the total ion chromatogram (TIC). For absolute quantification, use an internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides quantitative data based on the principle that the area of a resonance is directly proportional to the number of nuclei giving rise to it. By monitoring the integrals of specific proton signals for the reactant and product, one can directly determine their relative concentrations in the reaction mixture.[4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Protocol:
-
Sample Preparation:
-
The reaction can be run directly in an NMR tube using a deuterated solvent.
-
Alternatively, withdraw an aliquot from the main reaction vessel and add it to an NMR tube containing deuterated solvent and an internal standard (e.g., mesitylene).
-
-
Instrumental Conditions:
-
Nucleus: ¹H
-
Solvent: CDCl₃, DMSO-d₆, or other appropriate deuterated solvent.
-
Acquisition: A standard single-pulse experiment is usually sufficient. Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being quantified to ensure accurate integration.[4]
-
-
Data Analysis:
-
Identify characteristic, well-resolved peaks for the reactant and product.
-
This compound: Look for the signal from the nine equivalent tert-butyl protons (~1.3 ppm) and the two sets of aromatic protons (doublets, ~7.5 and ~8.2 ppm).
-
4-tert-Butylaniline (Product): The tert-butyl signal will shift slightly, and the aromatic signals will shift significantly upfield due to the electron-donating amine group. A new broad signal for the -NH₂ protons will also appear.
-
-
Integrate the area of a characteristic peak for the reactant and a characteristic peak for the product.
-
Calculate the mole fraction or concentration of each species over time.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: This technique measures the absorbance of light by the sample. Nitroaromatic compounds have a distinct absorbance peak in the UV-Vis spectrum that changes or disappears as the nitro group is reduced.[9][10] The progress of the reaction can be monitored by the decrease in absorbance at the λmax of the starting material.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Sample Preparation:
-
Withdraw an aliquot from the reaction mixture at specified time intervals.
-
Immediately dilute the aliquot with a suitable solvent (e.g., ethanol (B145695) or the reaction solvent) to an absorbance value within the linear range of the instrument (typically < 1.0 AU). The dilution also serves to quench the reaction.
-
-
Instrumental Conditions:
-
Scan Range: 200-500 nm to identify the λmax of this compound.
-
Monitoring Wavelength: Set the instrument to measure the absorbance at the predetermined λmax.
-
-
Data Analysis:
-
Record the absorbance at the λmax at each time point.
-
Use Beer-Lambert's Law (A = εbc) to relate the decrease in absorbance directly to the decrease in the concentration of this compound.
-
Data Presentation
Quantitative data from reaction monitoring should be organized for clear interpretation and comparison.
Table 1: Representative Reaction Progress Data (Reduction of this compound)
| Time (minutes) | Reactant Concentration (M) | Product Concentration (M) | % Conversion |
| 0 | 1.000 | 0.000 | 0% |
| 10 | 0.607 | 0.393 | 39.3% |
| 20 | 0.368 | 0.632 | 63.2% |
| 30 | 0.223 | 0.777 | 77.7% |
| 60 | 0.050 | 0.950 | 95.0% |
| 90 | 0.011 | 0.989 | 98.9% |
Table 2: Comparison of Analytical Technique Parameters
| Parameter | HPLC | GC-MS | NMR | UV-Vis |
| Principle | Chromatographic Separation | Chromatographic Separation & MS | Nuclear Resonance | Light Absorbance |
| Information | Quantitative | Quantitative & Structural | Quantitative & Structural | Quantitative |
| Sample Prep | Dilution, Filtration | Dilution, Extraction | Dilution or Direct | Dilution |
| Throughput | Medium | Low to Medium | Medium | High |
| Key Advantage | Robust quantification of mixtures | Definitive identification | In-situ monitoring, no workup needed | Simple, fast, and cost-effective |
| Key Limitation | Requires standards for calibration | Only for volatile compounds | Lower sensitivity, expensive equipment | Prone to interference, less specific |
Choosing the Right Technique
The selection of an analytical technique should be guided by the specific requirements of the study.
Caption: Decision tree for selecting an appropriate analytical technique.
References
- 1. researchgate.net [researchgate.net]
- 2. hzdr.de [hzdr.de]
- 3. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1-tert-Butyl-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. UV/VIS spectroelectrochemical monitoring of 4-nitrophenol degradation | Metrohm [metrohm.com]
- 10. lcms.cz [lcms.cz]
Green Chemistry Approaches to the Synthesis of 1-tert-Butyl-4-nitrobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-tert-butyl-4-nitrobenzene (B34581), with a focus on green chemistry principles. Traditional nitration methods often involve harsh acids and produce significant waste. The protocols outlined below explore environmentally benign alternatives, including solvent-free reactions and the use of solid acid catalysts, alongside a traditional method for comparison.
Comparative Overview of Synthesis Methods
The synthesis of this compound can be achieved through several pathways. This document details three primary approaches: a traditional mixed-acid nitration, a solvent-free approach using tert-butyl nitrite (B80452), nitration using a solid acid catalyst, and an alternative synthesis from 4-tert-butylaniline (B146146). A comparison of these methods is summarized in the table below.
| Method | Nitrating Agent | Catalyst | Solvent | Key Advantages | Key Disadvantages |
| Traditional Nitration | Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | None (excess acid) | High yield, well-established | Use of corrosive acids, significant acid waste |
| Tert-Butyl Nitrite Nitration | Tert-Butyl Nitrite | None | Solvent-free | Mild conditions, reduced waste | Reagent cost, moderate yield |
| Solid Acid Catalysis | Nitric Acid (HNO₃) | Zeolite (e.g., H-ZSM-5) | 1,2-Dichloroethane | Catalyst is recyclable, high para-selectivity | Requires catalyst synthesis/purchase, use of solvent |
| Oxidation of 4-tert-Butylaniline | Hydrogen Peroxide (H₂O₂) | Tungsten Compound | Biphasic (water/organic) | Avoids nitrating agents, uses a green oxidant | Multi-step synthesis from tert-butylbenzene (B1681246) |
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic approaches to this compound.
| Parameter | Traditional Nitration | Tert-Butyl Nitrite Nitration (Estimated) | Solid Acid Catalysis (Toluene as model) | Oxidation of 4-tert-Butylaniline |
| Reactant Ratio (Substrate:Nitrating Agent) | 1 : 1.3 | 1 : 1.5 | 1 : 1.3 | 1 : 2 (Substrate:H₂O₂) |
| Reaction Temperature (°C) | 0 - 25 | Room Temperature | 70 - 90 | Acidic step (initial), Neutral to Alkaline (final) |
| Reaction Time | 26 minutes | 24 hours | 8 hours | Not specified |
| Yield of this compound (%) | ~75% (para isomer)[1] | Moderate | High (para-selectivity is a key feature)[2] | High |
| Para:Ortho:Meta Isomer Ratio | 75.0 : 16.0 : 8.0[1] | High para-selectivity expected | High para-selectivity | Not applicable |
Experimental Protocols
Protocol 1: Traditional Mixed-Acid Nitration of tert-Butylbenzene
This protocol serves as a baseline for comparison with greener alternatives.
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Diethyl ether or Ethyl acetate (B1210297) (for extraction)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, slowly add 6.00 mL of concentrated sulfuric acid to 3.226 g (24.03 mmol) of tert-butylbenzene with stirring.
-
Separately, prepare the nitrating mixture by slowly adding 2.00 mL of concentrated nitric acid to 2.00 mL of concentrated sulfuric acid in a cooled flask.
-
Add the nitrating mixture dropwise to the tert-butylbenzene solution over 12 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 26 minutes.[3]
-
Quench the reaction by pouring the mixture over crushed ice.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
The isomers can be separated by fractional distillation or column chromatography.
Protocol 2: Solvent-Free Nitration using Tert-Butyl Nitrite (Representative Protocol)
This protocol is based on the general principles of using tert-butyl nitrite for the nitration of aromatic compounds under green conditions.[4][5]
Materials:
-
tert-Butylbenzene
-
Tert-Butyl Nitrite
Procedure:
-
In a round-bottom flask, combine tert-butylbenzene (10 mmol) and tert-butyl nitrite (15 mmol).
-
Stir the mixture at room temperature under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the excess tert-butyl nitrite and unreacted starting material can be removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate eluent system to isolate this compound.
Protocol 3: Solid Acid Catalyzed Nitration of tert-Butylbenzene (General Protocol)
This protocol outlines a general procedure for the nitration of an aromatic compound using a solid acid catalyst, such as a zeolite (e.g., H-ZSM-5).[2]
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (70%)
-
H-ZSM-5 zeolite catalyst
-
1,2-Dichloroethane (solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
Activate the H-ZSM-5 catalyst by heating at 555 °C in air.
-
In a round-bottom flask, suspend the activated H-ZSM-5 catalyst in 1,2-dichloroethane.
-
Add tert-butylbenzene to the suspension.
-
Heat the mixture to 70-90 °C with vigorous stirring.
-
Slowly add concentrated nitric acid to the reaction mixture.
-
Maintain the reaction at 70-90 °C for several hours, monitoring the progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.
-
Wash the filtrate with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The catalyst can be washed, dried, and recalcined for reuse.
Protocol 4: Synthesis from 4-tert-Butylaniline via Oxidation
This protocol describes a green alternative for the synthesis of this compound from 4-tert-butylaniline.[6]
Materials:
-
4-tert-Butylaniline
-
Hydrogen Peroxide (35%)
-
Tungsten compound (e.g., tungstic acid salt)
-
Organic solvent (e.g., toluene)
-
Aqueous acid (for pH adjustment)
-
Aqueous base (for pH adjustment)
Procedure:
-
Dissolve 4-tert-butylaniline in a suitable organic solvent.
-
Add an aqueous solution of a tungsten compound catalyst.
-
Adjust the pH of the mixture to acidic conditions (pH ≤ 2.0).
-
Add hydrogen peroxide dropwise while maintaining the temperature.
-
After the initial oxidation, adjust the pH to neutral or alkaline conditions (pH 6.5 - 15.0).
-
Continue the reaction with the addition of hydrogen peroxide until the starting material is consumed (monitor by TLC or GC).
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the product.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the traditional mixed-acid nitration of tert-butylbenzene.
Caption: Comparative workflows for green nitration approaches.
Logical Relationship Diagram
Caption: Logical relationships between different synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9006477B2 - Method for producing nitrobenzene compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-tert-Butyl-4-nitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 1-tert-butyl-4-nitrobenzene.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Maintain the reaction temperature between 0 and 5°C during the addition of the nitrating mixture.[1] - Use a carefully controlled ratio of nitric acid to sulfuric acid. - Ensure efficient extraction and minimize transfers during purification. |
| Presence of Isomeric Byproducts (ortho/meta) | - The tert-butyl group is an ortho, para-director, leading to the formation of some ortho and meta isomers.[2] | - Due to steric hindrance from the bulky tert-butyl group, the para isomer is the major product.[2] - Separate isomers using fractional distillation under reduced pressure or column chromatography.[3][4] |
| Formation of Dinitrated Products | - Excess of nitrating agent. - Reaction temperature is too high. | - Use a stoichiometric amount of the nitrating agent relative to the tert-butylbenzene (B1681246). - Maintain a low reaction temperature to decrease the rate of the second nitration. |
| Product Fails to Precipitate During Quenching | - The product may be soluble in the acidic aqueous mixture or may be an oil at the quenching temperature. | - Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). |
| Dark-Colored Reaction Mixture or Tar Formation | - Oxidation of the aromatic ring by the strong oxidizing nitrating mixture. - Reaction temperature is too high, leading to side reactions. | - Ensure the reaction is carried out at a low temperature. - Add the nitrating mixture slowly and dropwise to the substrate solution to control the exothermic reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected isomer distribution in the nitration of tert-butylbenzene?
A1: The nitration of tert-butylbenzene typically yields a mixture of ortho, meta, and para isomers. Due to the steric hindrance of the tert-butyl group, the para isomer is the major product. A reported distribution is approximately 12% ortho, 8.5% meta, and 79.5% para.[2]
Q2: How can I effectively separate the para isomer from the ortho and meta isomers?
A2: The isomers can be separated by careful fractional distillation under reduced pressure, as they have different boiling points.[4] Alternatively, flash chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent can be employed for separation.[3]
Q3: What is the optimal temperature for the nitration of tert-butylbenzene to maximize the yield of the para isomer?
A3: It is recommended to keep the reaction temperature between 0 and 5°C during the addition of the nitrating mixture to control the exothermic reaction and minimize the formation of byproducts.[1]
Q4: How can I avoid the formation of dinitrated byproducts?
A4: To prevent dinitration, it is crucial to use a controlled amount of the nitrating agent, ideally a 1:1 molar ratio relative to the tert-butylbenzene. Adding the nitrating agent dropwise to the solution of the aromatic compound also helps in keeping the concentration of the nitrating agent low, thus disfavoring polysubstitution.
Q5: What are the best practices for the work-up procedure of an aromatic nitration reaction?
A5: The standard work-up involves carefully pouring the reaction mixture over crushed ice to quench the reaction and precipitate the crude product. The precipitate is then collected by vacuum filtration and washed with cold water until the filtrate is neutral. If the product does not precipitate, liquid-liquid extraction should be performed. The organic layer should then be washed with a sodium bicarbonate solution to remove any residual acid, followed by a brine wash, and finally dried over an anhydrous salt like magnesium sulfate.
Data Presentation
Table 1: Isomer Distribution in the Mononitration of t-Butylbenzene
| Isomer | Boiling Point (°C at 10 mm Hg) | Percentage in Product Mixture (%) |
| ortho-nitro-t-butylbenzene | 115.5 | 12 |
| meta-nitro-t-butylbenzene | 128 | 8.5 |
| para-nitro-t-butylbenzene | 135 | 79.5 |
| Data sourced from J. Am. Chem. Soc. 1951, 73, 5605–5607. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol is adapted from established procedures for the nitration of tert-butylbenzene.
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or Diethyl Ether)
-
5% Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 10 mL (0.075 mol) of tert-butylbenzene to the cooled sulfuric acid with continuous stirring. Maintain the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Add the nitrating mixture dropwise to the tert-butylbenzene/sulfuric acid mixture over a period of 30-60 minutes. It is crucial to maintain the reaction temperature between 0 and 5°C during this addition.[1]
-
After the complete addition of the nitrating mixture, allow the reaction to stir at room temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture over a large beaker filled with crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by fractional distillation under reduced pressure or by recrystallization from a suitable solvent like methanol (B129727) to yield pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1-tert-Butyl-4-nitrobenzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-tert-butyl-4-nitrobenzene (B34581) via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Methanol (B129727) and ethanol (B145695) are highly recommended starting solvents for the recrystallization of this compound.[1][2][3] These solvents are effective for many nitroaromatic compounds as they typically dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] A mixed solvent system, such as ethanol-water, may also be effective.[4][6]
Q2: Why is my yield of pure this compound consistently low after recrystallization?
A2: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: Adding more than the minimum amount of hot solvent required to dissolve the crude product will result in a significant portion of the product remaining in the mother liquor upon cooling.[7][8][9]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel and be lost.[10]
-
Excessive washing: Using too much or warm solvent to wash the collected crystals can redissolve and wash away the product.[7]
-
Inherent solubility: The target compound will always have some finite solubility in the solvent even at low temperatures, leading to some product loss in the filtrate.[7]
Q3: How can I determine the purity of my recrystallized this compound?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, defined melting point. Impurities typically cause the melting point to be depressed and broaden over a range.
-
Thin Layer Chromatography (TLC): TLC can be used to compare the recrystallized product against the crude material and a standard if available. A pure compound should ideally show a single spot.
-
Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify the presence of impurities.[1] For instance, in ¹H NMR, the purity can be assessed by the integration of signals corresponding to the product versus those of any impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in a solution that is not saturated.[8][10][11] 2. The solution is supersaturated , and crystallization has not been initiated.[10] | 1. Boil off the excess solvent to concentrate the solution and try cooling again.[8][11] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the solution's surface.[4][10][11] * Adding a "seed" crystal of the pure compound. |
| The product "oils out" instead of crystallizing. | 1. The melting point of the compound is lower than the temperature of the solution as it becomes saturated. This is common for compounds with low melting points.[8][10][12] 2. The solution is too concentrated or cooled too rapidly .[9] 3. The crude material contains a high level of impurities , which can depress the melting point.[9][13] | 1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation temperature.[8][9][12] 3. Allow the solution to cool much more slowly . This can be achieved by insulating the flask.[8][9] 4. If impurities are high, consider a preliminary purification step or using a charcoal treatment to remove some impurities.[9] |
| Crystals form too quickly (e.g., immediately upon removal from heat). | The solution is highly supersaturated when cooled. This can trap impurities within the crystal lattice.[9] | Reheat the solution and add a small amount of extra solvent (1-2 mL).[9] Then, allow the solution to cool slowly to promote the formation of larger, purer crystals.[9] |
| Colored impurities remain in the final product. | The colored impurities are co-crystallizing with the product. | Before the hot filtration step, add a small amount of decolorizing charcoal to the hot solution and then filter it away to remove the colored impurities.[12] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines the single-solvent recrystallization method for this compound using methanol or ethanol.
Materials:
-
Crude this compound
-
Methanol or Ethanol (recrystallization solvent)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Filter paper
-
Stemless funnel
-
Buchner funnel and filter flask
-
Ice bath
-
Glass stirring rod
Methodology:
-
Solvent Selection: Based on preliminary tests, methanol or ethanol are suitable solvents.[1] The ideal solvent dissolves the solute completely when hot but sparingly when cold.[11][14]
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat the recrystallization solvent to its boiling point.
-
Add the minimum amount of hot solvent to the crude solid to just dissolve it completely.[7][11] Add the solvent in small portions and swirl the flask after each addition. Keep the solution at or near its boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, sand) or if decolorizing charcoal was used, perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean Erlenmeyer flask on the hot plate to prevent premature crystallization.[10]
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
-
Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature.[11] Do not disturb the flask during this period to allow for the formation of large crystals.[11]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[7]
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[7]
-
-
Drying:
-
Allow the crystals to dry completely on the filter paper by drawing air through them. The purified solid can then be transferred to a watch glass to air dry further or dried in a desiccator.
-
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃NO₂ | [15][16][17] |
| Molecular Weight | 179.22 g/mol | [15][18][19] |
| CAS Number | 3282-56-2 | [2][15][16] |
| Boiling Point | 265-267 °C | [2] |
| Appearance | Light yellow to orange liquid or solid | [3] |
| Melting Point | ~1 °C (estimated) | [2] |
Visualization of Troubleshooting Workflow
The following diagram illustrates the logical steps for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 3282-56-2 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. Home Page [chem.ualberta.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mt.com [mt.com]
- 15. This compound | CAS 3282-56-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 16. This compound [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
- 18. This compound (CAS 3282-56-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 19. This compound | C10H13NO2 | CID 76773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 1-tert-Butyl-4-nitrobenzene via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-tert-Butyl-4-nitrobenzene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind separating this compound from its isomers using column chromatography?
A1: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[1] this compound and its ortho and meta isomers, while having the same chemical formula, possess different polarities due to the spatial arrangement of the tert-butyl and nitro groups. The para isomer is generally more polar than the ortho and meta isomers. This difference in polarity causes each isomer to interact with the polar silica (B1680970) gel stationary phase to a different extent, allowing for their separation as they are eluted with a mobile phase of a specific polarity.[2]
Q2: What is a suitable stationary and mobile phase for the purification of this compound?
A2: A common and effective setup for the purification of this compound is using silica gel as the stationary phase and a mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase (eluent).[3] The ratio of hexane to ethyl acetate is critical and should be optimized using Thin Layer Chromatography (TLC) prior to running the column.
Q3: How do I determine the optimal solvent system (eluent) for my column?
A3: The optimal solvent system is determined by running Thin Layer Chromatography (TLC) plates with the crude reaction mixture. The goal is to find a solvent mixture that provides a good separation of the desired compound from its impurities, ideally with the Rf value of the this compound being around 0.2-0.4. A good starting point is a mixture of hexane and ethyl acetate in a 95:5 or 90:10 ratio, gradually increasing the proportion of ethyl acetate to increase the polarity.[4]
Q4: Can this compound decompose on silica gel?
A4: While nitroaromatic compounds can sometimes be sensitive, this compound is generally stable on silica gel under standard chromatography conditions. However, if you suspect decomposition (e.g., streaking on TLC, low recovery), you can perform a 2D TLC to check for stability.[5] If instability is confirmed, consider using deactivated silica gel or an alternative stationary phase like alumina.[5]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Poor separation of isomers (overlapping bands) | The solvent system (mobile phase) is not optimized. | Use TLC to find a less polar solvent system that gives better separation. A slower elution rate can also improve resolution. |
| The column is overloaded with the sample. | As a general rule, the amount of crude sample should be 1-5% of the weight of the silica gel.[6] | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The desired product is not moving from the origin | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[2] |
| The product is eluting too quickly (high Rf value) | The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of hexane.[2] |
| Streaking or tailing of the product band | The compound may be interacting too strongly with the acidic silica gel. | Consider deactivating the silica gel with a small amount of triethylamine (B128534) (1-3%) in the eluent during column packing.[7] |
| The sample was not loaded in a narrow band. | Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel to form a thin, even band.[8] | |
| Low recovery of the purified product | The compound may be partially retained on the column. | After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has been eluted. |
| The compound may be unstable on silica gel. | Perform a stability test using 2D TLC. If unstable, use a deactivated stationary phase.[5] |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture resulting from the nitration of tert-butylbenzene.
1. Preparation of the Column:
-
A glass chromatography column is securely clamped in a vertical position.
-
A small plug of cotton or glass wool is placed at the bottom of the column.[9]
-
A thin layer of sand (approximately 1 cm) is added on top of the plug.
-
A slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate) is prepared.
-
The slurry is carefully poured into the column, and the silica gel is allowed to settle, ensuring a uniform packing without air bubbles.[8] The column is gently tapped to aid in packing.
-
A layer of sand (approximately 1 cm) is added to the top of the silica gel bed to prevent disturbance during solvent addition.[9]
2. Sample Loading:
-
The crude this compound is dissolved in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.
-
The dissolved sample is carefully loaded onto the top of the silica gel bed using a pipette.[10]
-
The solvent from the sample is allowed to absorb into the silica gel until the top of the sand layer is just moist.
3. Elution and Fraction Collection:
-
The column is filled with the initial eluent.
-
The elution is started, and fractions are collected in separate test tubes.
-
The polarity of the eluent is gradually increased (gradient elution) as needed to elute the compounds. For example, starting with 98:2 hexane:ethyl acetate and moving to 95:5, then 90:10.
-
The composition of each fraction is monitored by TLC.
4. Isolation of the Product:
-
Fractions containing the pure this compound (as determined by TLC) are combined.
-
The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.
Representative Quantitative Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| TLC Rf of this compound | ~0.35 (in 95:5 Hexane:Ethyl Acetate) |
| TLC Rf of ortho-isomer | ~0.45 (in 95:5 Hexane:Ethyl Acetate) |
| TLC Rf of meta-isomer | ~0.40 (in 95:5 Hexane:Ethyl Acetate) |
| Typical Column Loading | 1g crude material per 50-100g silica gel |
| Expected Yield | 80-90% (of the para-isomer in the crude mixture) |
| Achievable Purity | >98% |
Note: These are representative values and may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nitration - Wikipedia [en.wikipedia.org]
- 5. Chromatography [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. silicycle.com [silicycle.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 1-tert-Butyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-Butyl-4-nitrobenzene. The following sections offer detailed guidance on identifying and mitigating common byproducts and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most prevalent byproducts formed during the nitration of tert-butylbenzene (B1681246) are:
-
Isomeric Byproducts: 1-tert-Butyl-2-nitrobenzene (ortho isomer) and 1-tert-butyl-3-nitrobenzene (B1583637) (meta isomer) are the primary isomeric impurities. Due to the steric hindrance of the bulky tert-butyl group, the formation of the ortho isomer is significantly less favored than the para isomer.[1][2]
-
Dinitrated Byproducts: Over-nitration of the aromatic ring can lead to the formation of dinitro-tert-butylbenzene isomers. This is more likely to occur under harsh reaction conditions, such as elevated temperatures or an excess of the nitrating agent.
-
Unreacted Starting Material: Residual tert-butylbenzene may remain if the reaction does not proceed to completion.
-
Oxidation Byproducts: The strong oxidizing nature of the nitrating mixture (concentrated nitric and sulfuric acids) can lead to the formation of phenolic and other oxidized species.
-
Residual Acids: Trace amounts of nitric and sulfuric acid may be present in the crude product after workup.
Q2: What is the typical isomeric distribution of mononitrated products?
A2: The nitration of tert-butylbenzene yields a mixture of ortho, meta, and para isomers. The bulky tert-butyl group sterically hinders the ortho positions, making the para isomer the major product.[1][2] The approximate distribution is summarized in the table below.
| Isomer | Percentage (%) |
| This compound (para) | 75 - 79.5 |
| 1-tert-Butyl-2-nitrobenzene (ortho) | 12 - 16 |
| 1-tert-Butyl-3-nitrobenzene (meta) | 8 - 8.5 |
Q3: How can I minimize the formation of the ortho isomer?
A3: While completely eliminating the formation of the ortho isomer is challenging, its proportion can be influenced by reaction conditions. Lower reaction temperatures generally favor the para isomer. The choice of nitrating agent and solvent system can also play a role in regioselectivity.
Q4: What are the recommended methods for purifying the crude product?
A4: The primary methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing isomeric impurities, especially if there is a significant difference in their solubility in a particular solvent. Methanol (B129727) is a commonly used solvent for the recrystallization of this compound.
-
Column Chromatography: Silica (B1680970) gel chromatography can be used to separate the desired para isomer from the ortho and meta isomers, as well as other byproducts with different polarities. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a typical eluent system.
Troubleshooting Guides
Issue 1: High percentage of ortho and meta isomers in the product mixture.
-
Possible Cause: Reaction temperature may be too high, leading to decreased regioselectivity.
-
Troubleshooting Step: Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating agent and throughout the reaction. Use an ice bath to carefully control the temperature.
Issue 2: Presence of dinitrated byproducts.
-
Possible Cause 1: Excess of nitrating agent.
-
Troubleshooting Step 1: Use a stoichiometric amount of the nitrating agent (typically a mixture of concentrated nitric acid and concentrated sulfuric acid) relative to the tert-butylbenzene.
-
Possible Cause 2: Reaction temperature is too high.
-
Troubleshooting Step 2: As with isomeric impurities, maintaining a low and controlled temperature is crucial to prevent over-nitration.
Issue 3: Significant amount of unreacted tert-butylbenzene.
-
Possible Cause 1: Insufficient reaction time.
-
Troubleshooting Step 1: Increase the reaction time and monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Possible Cause 2: Inefficient mixing of reactants.
-
Troubleshooting Step 2: Ensure vigorous and constant stirring throughout the reaction to promote contact between the organic and aqueous phases.
Issue 4: Dark coloration of the reaction mixture or product, suggesting oxidation.
-
Possible Cause: The reaction conditions are too harsh, leading to the oxidation of the aromatic ring or the tert-butyl group.
-
Troubleshooting Step: In addition to temperature control, ensure that the addition of the nitrating agent is slow and dropwise to avoid localized overheating.
Experimental Protocols
Key Experiment: Nitration of tert-Butylbenzene
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or another suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the tert-butylbenzene in an ice bath.
-
Slowly add concentrated sulfuric acid to the tert-butylbenzene while stirring and maintaining the temperature below 10 °C.
-
In the dropping funnel, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a cooled portion of concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred tert-butylbenzene solution over a period of 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction's progress by TLC.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Analyze the crude product using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the isomeric ratio and the presence of other byproducts.
-
Purify the crude product by recrystallization from methanol or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Troubleshooting low conversion rates in 1-tert-Butyl-4-nitrobenzene reduction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low conversion rates during the reduction of 1-tert-butyl-4-nitrobenzene (B34581) to 4-tert-butylaniline.
Troubleshooting Guides & FAQs
This section addresses specific issues that can lead to low yields and conversion rates.
Question 1: My reduction of this compound is showing low or no conversion. What are the most common causes?
Low conversion can stem from several factors related to the catalyst, reaction conditions, or starting materials.[1] A systematic approach to troubleshooting is recommended.
1. Catalyst Inactivity or Insufficiency:
-
Deactivation: The catalyst's active sites may be "poisoned" by impurities in the substrate, solvent, or hydrogen gas (for hydrogenation).[1] Common poisons for precious metal catalysts include sulfur and phosphorus compounds.[1]
-
Improper Handling: Catalysts like Raney® Nickel are often pyrophoric and can be deactivated by exposure to air.[1] Palladium on carbon (Pd/C) can also be sensitive to prolonged air exposure.
-
Insufficient Loading: The amount of catalyst may be too low for the reaction scale. This can lead to an incomplete reaction.[2][3]
2. Suboptimal Reaction Conditions:
-
Temperature: Controlling the reaction temperature is critical. While many hydrogenations proceed at room temperature, some reactions may require initial heating to overcome the activation energy.[2][4] However, excessively high temperatures can promote side reactions.[2]
-
Hydrogen Pressure (for Catalytic Hydrogenation): Insufficient hydrogen pressure can be a limiting factor. Ensure the system is properly sealed and that adequate, constant pressure is maintained throughout the reaction.[1][3]
-
Inadequate Mixing: Poor agitation results in inefficient contact between the solid catalyst, the dissolved substrate, and hydrogen gas, slowing the reaction rate.[3]
3. Purity of Reagents:
-
Starting Material/Solvent Impurities: Impurities can lead to catalyst poisoning or unwanted side reactions, consuming the starting material.[1][3]
Question 2: I'm observing the formation of side products. What are they, and how can I minimize them?
The reduction of a nitro group proceeds through several intermediates, including nitroso (Ar-NO) and hydroxylamine (B1172632) (Ar-NHOH) species.[2][5] If these intermediates react with each other or with the final aniline (B41778) product, side products can form.
-
Common Side Products: Azo (Ar-N=N-Ar) and azoxy (Ar-N=N(O)-Ar) compounds are common byproducts, resulting from the condensation of intermediates.[2][4][5]
-
Minimization Strategies:
-
Ensure Complete Reduction: Incomplete reactions are a primary cause. Ensure sufficient catalyst loading and reaction time.
-
Control Reaction Conditions: Fine-tuning the temperature and pressure can influence selectivity and minimize the lifetime of reactive intermediates.[2]
-
Choice of Reducing Agent: Certain reagents are less prone to forming these side products. For example, metal hydrides like LiAlH₄ are generally not used for reducing aryl nitro compounds because they tend to produce azo compounds.[6] Catalytic hydrogenation is often preferred for its clean conversion.[6]
-
Question 3: Which catalyst and solvent system is most effective for this reduction?
Catalytic hydrogenation is frequently the method of choice for reducing nitroarenes due to its efficiency and the clean work-up.[6][7]
-
Catalysts: Palladium on carbon (Pd/C) and Raney Nickel are the most commonly employed catalysts for this transformation.[2][6] Platinum oxide (PtO₂) is also effective.[2] Raney Nickel may be preferred if the substrate contains halides that could be susceptible to hydrogenolysis with Pd/C.[6]
-
Solvents: Alcohols such as ethanol (B145695) or methanol (B129727) are typical solvents for catalytic hydrogenation.[2] The choice of solvent is crucial to ensure the substrate is fully dissolved for efficient contact with the catalyst.[4]
Data Presentation
The following tables summarize common reaction conditions for the reduction of aromatic nitro compounds.
Table 1: Common Catalytic Hydrogenation Conditions
| Catalyst | Hydrogen Source | Typical Solvent(s) | Temperature | Product | Reference |
| Palladium on Carbon (Pd/C) | H₂ gas | Ethanol, Methanol | Room Temperature | 4-tert-Butylaniline | [2] |
| Raney Nickel | H₂ gas | Methanol | Room Temperature | 4-tert-Butylaniline | [2] |
| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid | Room Temperature | 4-tert-Butylaniline | [2] |
| Co@NC | Hydrazine Hydrate | Not Specified | 80°C | Aromatic Amines | [8] |
Table 2: Metal-Based Reducing Agents
| Reagent | Conditions | Selectivity Notes | Reference |
| Iron (Fe) | Acidic (e.g., AcOH, NH₄Cl) | Mild method, tolerant of other reducible groups. | [5][6] |
| Zinc (Zn) | Acidic (e.g., AcOH) | Mild method, tolerant of other reducible groups. | [6] |
| Tin(II) Chloride (SnCl₂) | Acidic | Mild method, tolerant of other reducible groups. | [6] |
| Sodium Sulfide (Na₂S) | Alcoholic/Aqueous | Can be used when hydrogenation or acidic conditions are not compatible. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol is a generalized procedure based on common laboratory practices for nitro group reduction.[9]
-
Reaction Setup: To a flask suitable for hydrogenation, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in a suitable solvent, such as ethanol (sufficient to make a ~0.2 M solution).
-
Catalyst Addition: Carefully add 5-10% w/w palladium on carbon (Pd/C, 10% catalyst) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂). This is typically done by repeating a vacuum/hydrogen backfill cycle three times.
-
Reaction: Stir the mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for lab scale) for 4-8 hours.[9] Monitor the reaction progress by TLC or GC/MS.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent (ethanol).
-
Isolation: Combine the filtrate and washes, and concentrate the solution under reduced pressure to yield the crude 4-tert-butylaniline. The product can be further purified by distillation or chromatography if necessary.
Mandatory Visualizations
Here are diagrams illustrating key workflows and pathways related to the reduction process.
Caption: Troubleshooting workflow for low conversion rates.
Caption: General pathway for nitroarene reduction and side products.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 3382-56-7 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 4-tert-Butylaniline synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions for the nitration of tert-butylbenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the nitration of tert-butylbenzene (B1681246).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the nitration of tert-butylbenzene in a question-and-answer format.
Q1: My reaction yield is very low. What are the potential causes and solutions?
A low yield in the nitration of tert-butylbenzene can stem from several factors. Inadequate temperature control is a common issue; the reaction is exothermic, and if the temperature is too low, the reaction rate may be significantly slow.[1] Conversely, if the temperature is too high, it can lead to side reactions and degradation of the desired product. Ensure your reaction is maintained within the optimal temperature range, typically between 0°C and 15°C, by using an ice bath.[2] Another potential cause is the use of old or decomposed nitric or sulfuric acid. Always use fresh, concentrated acids to generate the nitronium ion effectively.[1] Finally, ensure efficient mixing to promote contact between the immiscible organic and aqueous layers.
Q2: I am observing the formation of significant amounts of dinitrated or other polysubstituted products. How can I improve the selectivity for mononitration?
The formation of polynitrated products indicates that the reaction conditions are too harsh.[1] The primary method to enhance selectivity for the mono-nitro product is to lower the reaction temperature.[1] Performing the reaction in an ice bath (0°C) or an ice-salt bath for even lower temperatures is highly recommended.[1] Additionally, controlling the stoichiometry of the nitrating agent is crucial. An excess of the nitric and sulfuric acid mixture will favor polysubstitution. A controlled, slow, dropwise addition of the nitrating mixture to the tert-butylbenzene solution helps to maintain a low concentration of the nitrating agent, thus favoring mononitration.[3]
Q3: The isomer ratio of my product is not what I expected. How can I influence the regioselectivity?
The nitration of tert-butylbenzene predominantly yields the para-isomer due to the steric hindrance of the bulky tert-butyl group, which blocks the ortho positions.[4][5][6] The typical product distribution is approximately 12-16% ortho, 8-8.5% meta, and 75-79.5% para.[6] While significantly altering this ratio is challenging due to the inherent nature of the substituent, ensuring the reaction is run at a controlled, low temperature can help minimize any potential side reactions that might affect the product distribution. Variations in the acid concentration and reaction time can also have a minor impact on the isomer ratio.
Q4: My reaction mixture has turned dark brown or black. What does this indicate, and what should I do?
A dark brown or black reaction mixture is often a sign of oxidation or decomposition of the starting material or the product.[1] This is typically caused by excessively high temperatures or the use of a nitrating mixture that is too concentrated or reactive for the substrate.[1] If this occurs, it is best to stop the reaction and reassess the conditions. For future attempts, ensure the temperature is strictly controlled and consider a slower addition of the nitrating agent.
Frequently Asked Questions (FAQs)
What is the role of sulfuric acid in this reaction?
Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the active electrophile that is attacked by the electron-rich benzene (B151609) ring of tert-butylbenzene.[7][8][9]
Why is the para product the major isomer formed?
The tert-butyl group is an ortho, para-director, meaning it activates these positions for electrophilic attack. However, due to its large size, it sterically hinders the approach of the electrophile to the adjacent ortho positions.[4][5][7] Consequently, the electrophile preferentially attacks the less sterically hindered para position, making 1-tert-butyl-4-nitrobenzene (B34581) the major product.[5]
What are the typical reaction conditions for the nitration of tert-butylbenzene?
A common procedure involves the slow addition of a cold mixture of concentrated nitric acid and concentrated sulfuric acid to tert-butylbenzene while maintaining the reaction temperature between 0°C and 15°C using an ice bath.[2][10] The reaction is typically stirred for 1-2 hours at room temperature after the addition is complete.[2]
Data Presentation
Table 1: Isomer Distribution in the Nitration of tert-Butylbenzene
| Isomer | Percentage (%) |
| ortho (1-tert-butyl-2-nitrobenzene) | 12 - 16[4][6] |
| meta (1-tert-butyl-3-nitrobenzene) | 8 - 8.5[4][6] |
| para (this compound) | 75 - 79.5[4][6] |
Table 2: Relative Reaction Rates of Nitration for Selected Alkylbenzenes (Benzene = 1)
| Compound | Relative Rate |
| Benzene | 1[4] |
| Toluene | 24[4] |
| tert-Butylbenzene | 15.7[4][7] |
Experimental Protocols
Detailed Methodology for the Nitration of tert-Butylbenzene
This protocol outlines a standard laboratory procedure for the nitration of tert-butylbenzene to yield predominantly this compound.
Materials:
-
tert-Butylbenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, carefully and slowly add a measured amount of concentrated sulfuric acid. While stirring, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. Keep this mixture cold.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, add a predetermined amount of tert-butylbenzene.
-
Addition of Nitrating Mixture: Slowly add the cold nitrating mixture dropwise to the stirred tert-butylbenzene over a period of 15-30 minutes. Ensure the internal temperature of the reaction mixture does not exceed 15°C.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[2]
-
Quenching: Carefully pour the reaction mixture over a beaker of crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure to obtain the crude product.
-
Analysis: The resulting isomeric mixture can be analyzed by gas chromatography to determine the product distribution.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. brainly.com [brainly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. stmarys-ca.edu [stmarys-ca.edu]
Technical Support Center: Purification of 1-tert-Butyl-4-nitrobenzene
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of dinitrated byproducts from 1-tert-Butyl-4-nitrobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of this compound?
A1: Besides the desired this compound, crude reaction mixtures often contain several byproducts. The most common impurities include:
-
Dinitrated byproducts: Over-nitration can lead to the formation of dinitro-isomers, such as 1-tert-Butyl-2,4-dinitrobenzene and 1-tert-Butyl-2,6-dinitrobenzene. These are typically more polar than the mononitrated product.
-
Other positional isomers: The nitration of tert-butylbenzene (B1681246) can also yield small amounts of ortho- (1-tert-Butyl-2-nitrobenzene) and meta- (1-tert-Butyl-3-nitrobenzene) isomers.
-
Unreacted starting material: Residual tert-butylbenzene may be present if the reaction has not gone to completion.
-
Oxidation byproducts: The strong acidic and oxidizing conditions of the nitration reaction can lead to the formation of phenolic and other oxidized species.
-
Residual acids: Traces of the nitrating agents, typically nitric acid and sulfuric acid, may remain in the crude product.
Q2: What are the recommended primary methods for purifying crude this compound?
A2: The three main techniques for the purification of this compound are recrystallization, column chromatography, and fractional vacuum distillation. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q3: How can I effectively monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from its impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is a more quantitative technique that can be used to determine the purity of the final product and identify the structures of any remaining impurities.[1]
Data Presentation: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | 85-95%[1] | 60-80%[1] | Simple, inexpensive, and effective for removing significantly different impurities.[1] | May not be effective for separating closely related isomers with similar solubilities.[1] |
| Column Chromatography | >98%[1] | 40-70%[1] | Highly effective for separating isomers and achieving high purity.[1] | More time-consuming, requires larger volumes of solvent, and can be more complex to perform.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline for the recrystallization of this compound. The optimal solvent and conditions should be determined empirically.
Materials:
-
Crude this compound
-
Methanol (B129727) (or Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of methanol. Heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot methanol while stirring and heating on a hot plate until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
This protocol describes the separation of this compound from dinitrated byproducts using silica (B1680970) gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Determine the optimal solvent system (eluent) by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A good separation is usually achieved when the desired product has an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar compounds will elute first.
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Fractional Vacuum Distillation
This method is suitable for separating compounds with different boiling points and is particularly useful for heat-sensitive materials.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Vacuum pump and manometer
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed. Use a stir bar in the distillation flask.
-
Vacuum Application: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level.
-
Heating: Begin heating the distillation flask gently with a heating mantle.
-
Fraction Collection: The component with the lowest boiling point at the reduced pressure will vaporize first, travel up the fractionating column, condense, and be collected in the receiving flask. Monitor the temperature at the distillation head. A stable temperature indicates the distillation of a pure component.
-
Separation: As the temperature begins to rise, change the receiving flask to collect the next fraction, which will be enriched in the component with the next lowest boiling point. The dinitrated byproducts, being less volatile, will remain in the distillation flask.
-
Completion: Stop the distillation when the desired product has been collected. Allow the apparatus to cool completely before releasing the vacuum.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration and cool again. - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization. |
| Product "oils out" instead of crystallizing | - The solution is too concentrated. - The cooling rate is too fast. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of purified product | - Too much solvent was used. - The crystals were washed with solvent that was not cold enough. | - Use the minimum amount of hot solvent for dissolution. - Ensure the washing solvent is ice-cold. |
| Purity does not improve significantly | - The impurities have very similar solubility profiles to the product. | - Try a different recrystallization solvent or a mixture of solvents. - Consider an alternative purification method like column chromatography. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of compounds | - The eluent polarity is too high or too low. - The column was not packed properly, leading to channeling. | - Optimize the solvent system using TLC. Start with a less polar eluent and gradually increase the polarity. - Repack the column carefully to ensure a uniform stationary phase. |
| The compound is not moving down the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture). |
| The compound runs with the solvent front | - The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the percentage of hexane). |
| Streaking or tailing of spots on TLC | - The sample was overloaded on the column. - The compound is interacting too strongly with the silica gel. | - Use a smaller amount of the crude product. - Add a small amount of a slightly more polar solvent (like a drop of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds) to the eluent. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Preventing side reactions during the synthesis of 1-tert-Butyl-4-nitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-4-nitrobenzene (B34581). The following sections offer detailed guidance on preventing and addressing common side reactions and purification challenges.
Troubleshooting Guides and FAQs
Q1: My reaction is producing a mixture of isomers (ortho, meta, and para). How can I maximize the yield of the desired this compound (para isomer)?
A1: The formation of ortho and meta isomers is a common side reaction in the nitration of tert-butylbenzene (B1681246). However, the bulky tert-butyl group provides significant steric hindrance at the ortho positions, which naturally favors the formation of the para isomer.[1] Reports indicate a typical isomer distribution of approximately 75-80% para, 12-16% ortho, and around 8% meta.[1][2]
To further enhance the selectivity for the para isomer:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the para product. At lower temperatures, the reaction is more sensitive to the steric hindrance of the tert-butyl group.
-
Choice of Nitrating Agent: While mixed acid (concentrated nitric and sulfuric acid) is common, exploring alternative nitrating agents might offer improved regioselectivity. For instance, using a nitrating agent in the presence of a zeolite catalyst has been shown to improve para-selectivity in the nitration of other alkylbenzenes.[3]
Q2: I am observing the formation of dinitrated byproducts. How can I prevent this?
A2: Dinitration, or polysubstitution, occurs when the initially formed this compound undergoes a second nitration. This is more likely to happen under harsh reaction conditions. To promote mono-nitration, consider the following:
-
Control Reaction Temperature: This is a critical factor. The nitration of benzene (B151609) is typically carried out at temperatures not exceeding 50°C to minimize dinitration.[4][5] Since tert-butylbenzene is more activated than benzene, it is advisable to maintain a lower temperature, for instance, around 30°C.[6]
-
Stoichiometry of Reagents: Use a stoichiometric amount, or only a slight excess, of the nitrating agent (e.g., nitric acid) relative to the tert-butylbenzene. A large excess of the nitrating agent will significantly increase the likelihood of polysubstitution.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched to prevent further nitration of the product.
Q3: I suspect dealkylation is occurring. What causes this and how can it be avoided?
A3: Dealkylation is the cleavage of the tert-butyl group from the aromatic ring. While less common than isomer formation or dinitration under controlled conditions, it can occur, particularly with bulky alkyl groups like tert-butyl. The mechanism can be complex, but it is generally favored by strongly acidic conditions and higher temperatures. To minimize de-tert-butylation, adhere to milder reaction conditions, including lower temperatures and avoiding excessively strong acidic environments where possible.
Q4: What is the most effective method for purifying the crude product to obtain pure this compound?
A4: The primary impurities in the crude product are the ortho and meta isomers. Effective purification can be achieved through:
-
Recrystallization: This is a highly effective method for separating the para isomer. A common procedure involves an initial partial freezing of the isomer mixture, followed by recrystallization from a suitable solvent like methanol (B129727).[7] The para isomer, being more symmetrical, generally has a higher melting point and lower solubility in the cold solvent compared to the other isomers, allowing for its selective crystallization.
-
Column Chromatography: Silica gel column chromatography using a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, can also be used to separate the isomers.[8]
Data Presentation
Table 1: Isomer Distribution in the Nitration of tert-Butylbenzene
| Isomer | Position of Nitro Group | Typical Yield (%) | Reference |
| This compound | para | 75 - 79.5 | [1][2] |
| 1-tert-Butyl-2-nitrobenzene | ortho | 12 - 16 | [1][2] |
| 1-tert-Butyl-3-nitrobenzene | meta | ~8.5 | [1] |
Note: The exact isomer distribution can vary depending on the specific reaction conditions, such as temperature and the nitrating agent used.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of tert-Butylbenzene
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid. While stirring vigorously, carefully and slowly add an equimolar amount of concentrated nitric acid. Maintain the temperature of the mixture below 10°C.[6]
-
Nitration Reaction: In a separate reaction flask, cool the tert-butylbenzene in an ice bath. Slowly add the prepared cold nitrating mixture dropwise to the tert-butylbenzene with continuous stirring. The temperature of the reaction mixture should be maintained at or below 30°C throughout the addition.
-
Reaction Monitoring and Work-up: After the addition is complete, continue to stir the mixture at room temperature for approximately 30-60 minutes. Monitor the reaction progress by TLC. Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Methanol is a commonly used solvent for the recrystallization of this compound.[7]
-
Dissolution: Dissolve the crude product in a minimal amount of hot methanol. The solution should be heated to the boiling point of the solvent to ensure complete dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The desired this compound will crystallize out as the solution cools. For maximum recovery, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any soluble impurities adhering to the crystal surface. Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Relationship between reaction conditions and product outcomes in the nitration of tert-butylbenzene.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Recrystallization of 1-tert-Butyl-4-nitrobenzene
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable solvent for the recrystallization of 1-tert-Butyl-4-nitrobenzene. It includes a troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the experimental process.
Solvent Selection for Recrystallization
The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature (at or near the solvent's boiling point) and only sparingly at lower temperatures (room temperature or below). This differential solubility is crucial for obtaining a high yield of purified crystals upon cooling. Methanol (B129727) has been identified as a suitable recrystallization solvent for this compound.
Solubility Data
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Polarity | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Methanol | 32.04 | 64.7 | Polar | Sparingly Soluble | Soluble |
| Ethanol | 46.07 | 78.4 | Polar | Sparingly Soluble | Soluble |
| Isopropanol | 60.10 | 82.6 | Polar | Sparingly Soluble | Soluble |
| Acetone | 58.08 | 56 | Polar | Soluble | Very Soluble |
| Ethyl Acetate | 88.11 | 77.1 | Moderately Polar | Soluble | Very Soluble |
| Hexane | 86.18 | 68.7 | Nonpolar | Insoluble | Sparingly Soluble |
| Water | 18.02 | 100 | Very Polar | Insoluble | Insoluble |
This table is a qualitative guide. It is always recommended to perform small-scale solubility tests to determine the optimal solvent for a specific sample.
Experimental Protocol: Recrystallization of this compound using Methanol
This protocol outlines the steps for the purification of this compound via recrystallization from methanol.
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks (two sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol, just enough to wet the solid. Place the flask on a hot plate and gently heat the mixture to the boiling point of methanol (64.7 °C) while stirring.
-
Addition of Solvent: Continue adding small portions of hot methanol to the boiling mixture until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent necessary to fully dissolve the compound to ensure a good recovery of the purified crystals upon cooling.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
-
Characterization: Determine the melting point of the recrystallized product to assess its purity. The literature melting point of this compound is approximately 28-30 °C.
Troubleshooting and FAQs
This section addresses common problems that may be encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling in an ice bath.
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used: If an excess of solvent was added, the solution may not be saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning the solute concentration is higher than its solubility at that temperature, but crystal nucleation has not occurred.
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If a small amount of pure this compound is available, add a "seed crystal" to the solution to induce crystallization.
-
Q2: The product has "oiled out" instead of forming crystals.
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Solution 1: Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool more slowly.
-
Solution 2: Change solvent: If the problem persists, it may be necessary to choose a different recrystallization solvent with a lower boiling point.
Q3: The recovered yield of purified crystals is very low.
A3: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned in Q1, excess solvent will retain more of the dissolved solute, reducing the final yield.
-
Premature crystallization during hot filtration: If the solution cools and crystals form on the filter paper during hot filtration, this will result in a loss of product. Ensure the funnel and receiving flask are pre-warmed.
-
Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Q4: The recrystallized product is not pure.
A4: Impurities can be trapped in the crystal lattice if the cooling process is too rapid.
-
Solution: Ensure the solution cools slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary to achieve the desired purity.
Visualizations
Solvent Selection Workflow
The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.
Caption: A flowchart outlining the process of selecting an appropriate solvent for recrystallization.
Troubleshooting Logic for No Crystal Formation
This diagram provides a logical workflow for troubleshooting when crystals fail to form.
Caption: A troubleshooting guide for inducing crystallization when no crystals have formed.
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1-tert-Butyl-4-nitrobenzene for Definitive Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure. This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectra of 1-tert-Butyl-4-nitrobenzene with two structurally related alternatives, 4-nitrotoluene (B166481) and 4-nitroanisole (B1192098). The presented data and experimental protocols offer a clear framework for the structural confirmation of this compound.
Experimental Protocol
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following methodology outlines the key steps for the ¹H and ¹³C NMR analysis of the compounds discussed in this guide.
Sample Preparation:
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube. The final sample height in the tube should be around 4-5 cm.
-
Capping and Cleaning: Securely cap the NMR tube to prevent solvent evaporation. Wipe the exterior of the tube with a lint-free tissue to remove any contaminants.
NMR Data Acquisition:
-
Spectrometer Setup: The sample is inserted into the NMR spectrometer.
-
Locking: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming to achieve high-resolution spectra with sharp lines.
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection.
-
Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. Key parameters such as the number of scans and relaxation delay are set to ensure a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
Structure and NMR Signal Correlation of this compound
The following diagram illustrates the chemical structure of this compound, with protons and carbons labeled to correlate with their expected NMR signals.
Caption: Correlation of chemical structure to NMR signals for this compound.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its structural analogs, 4-nitrotoluene and 4-nitroanisole.
Table 1: ¹H NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.15 | Doublet | 2H | Aromatic H (ortho to NO₂) |
| ~7.50 | Doublet | 2H | Aromatic H (ortho to t-Bu) | |
| ~1.35 | Singlet | 9H | tert-Butyl C(CH₃)₃ | |
| 4-Nitrotoluene | 8.10 | Doublet | 2H | Aromatic H (ortho to NO₂)[1] |
| 7.31 | Doublet | 2H | Aromatic H (ortho to CH₃)[1] | |
| 2.46 | Singlet | 3H | Methyl CH₃[1] | |
| 4-Nitroanisole | 8.20 | Doublet | 2H | Aromatic H (ortho to NO₂)[2] |
| 6.96 | Doublet | 2H | Aromatic H (ortho to OCH₃)[2] | |
| 3.92 | Singlet | 3H | Methoxy (B1213986) OCH₃[2] |
Table 2: ¹³C NMR Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~152.0 | C-NO₂ |
| ~147.0 | C-C(CH₃)₃ | |
| ~126.0 | Aromatic CH | |
| ~123.0 | Aromatic CH | |
| ~35.0 | C (CH₃)₃ | |
| ~31.0 | C(C H₃)₃ | |
| 4-Nitrotoluene | 147.3 | C-NO₂ |
| 139.0 | C-CH₃ | |
| 129.4 | Aromatic CH | |
| 123.6 | Aromatic CH | |
| 21.6 | C H₃[3] | |
| 4-Nitroanisole | 164.6 | C-OCH₃[2] |
| 141.5 | C-NO₂[2] | |
| 125.9 | Aromatic CH[2] | |
| 114.0 | Aromatic CH[2] | |
| 56.0 | OC H₃[2] |
Note: Chemical shifts for this compound are estimated based on typical values for similar structures, as precise literature values were not available in the initial search.
Analysis and Comparison
¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of this compound provides clear evidence for its structure. The most upfield signal is a sharp singlet at approximately 1.35 ppm, which integrates to nine protons. This is a characteristic signal for the nine equivalent protons of a tert-butyl group.[4] In the aromatic region, two distinct doublets are observed. The downfield doublet at around 8.15 ppm corresponds to the two protons ortho to the electron-withdrawing nitro group. The upfield doublet at approximately 7.50 ppm is assigned to the two protons ortho to the electron-donating tert-butyl group. This simple splitting pattern (two doublets) in the aromatic region is indicative of a para-substituted benzene (B151609) ring.
Comparison with Alternatives:
-
4-Nitrotoluene: The ¹H NMR spectrum of 4-nitrotoluene also shows a para-substituted pattern with two doublets in the aromatic region. However, instead of a nine-proton singlet for a tert-butyl group, it exhibits a three-proton singlet at around 2.46 ppm, characteristic of a methyl group.[1]
-
4-Nitroanisole: Similarly, 4-nitroanisole displays two doublets for the aromatic protons. The key distinguishing feature is a three-proton singlet at a more downfield position (around 3.92 ppm) due to the deshielding effect of the oxygen atom in the methoxy group.[2]
¹³C NMR Spectrum of this compound:
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, consistent with its molecular symmetry. The two quaternary carbons attached to the tert-butyl and nitro groups will appear in the aromatic region, with the carbon attached to the nitro group being the most downfield. The two sets of equivalent aromatic CH carbons will also be present in this region. The aliphatic region will contain two signals: one for the quaternary carbon of the tert-butyl group and another for the three equivalent methyl carbons.
Comparison with Alternatives:
-
4-Nitrotoluene: The ¹³C NMR spectrum of 4-nitrotoluene will show five signals. The key difference is the presence of a single methyl carbon signal at a high field (around 21.6 ppm) instead of the two signals for the tert-butyl group.[3]
-
4-Nitroanisole: The spectrum of 4-nitroanisole will also have five signals. The distinguishing feature is the methoxy carbon signal at around 56.0 ppm, which is significantly more downfield than the methyl signal in 4-nitrotoluene due to the attached oxygen.[2]
References
A Comparative FT-IR Spectroscopic Analysis of 1-tert-Butyl-4-nitrobenzene
An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 1-tert-Butyl-4-nitrobenzene using Fourier-Transform Infrared (FT-IR) spectroscopy. This guide provides a comparative analysis of its spectrum with related aromatic compounds, detailed experimental protocols, and visual aids to facilitate understanding.
This guide delves into the FT-IR spectral analysis of this compound, a valuable intermediate in organic synthesis. By examining its characteristic vibrational modes, we can elucidate the presence and electronic environment of its key functional groups: the tert-butyl group, the nitro group, and the para-substituted aromatic ring. For a comprehensive understanding, its FT-IR spectrum is compared against those of structurally related molecules: toluene, nitrobenzene, and tert-butylbenzene.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectrum of this compound exhibits a unique fingerprint arising from the interplay of its constituent functional groups. The table below summarizes the key vibrational frequencies observed for this compound and compares them with those of toluene, nitrobenzene, and tert-butylbenzene. This comparative data is crucial for distinguishing these compounds and understanding the electronic effects of the substituents on the benzene (B151609) ring.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Toluene (cm⁻¹) | Nitrobenzene (cm⁻¹) | tert-Butylbenzene (cm⁻¹) |
| Aromatic Ring | C-H Stretch | ~3100-3000 | 3099, 3068, 3032[1] | ~3100-3000 | ~3100-3000 |
| C=C Stretch | ~1600, ~1500 | 1614, 1506, 1465[1] | ~1600, ~1475 | ~1605, ~1495 | |
| C-H Out-of-Plane Bend (para) | ~850 | N/A (mono-substituted) | N/A (mono-substituted) | N/A (mono-substituted) | |
| Nitro Group | Asymmetric NO₂ Stretch | ~1520 | N/A | ~1520 | N/A |
| Symmetric NO₂ Stretch | ~1350 | N/A | ~1350 | N/A | |
| tert-Butyl Group | C-H Stretch (sp³) | ~2960 | N/A | N/A | ~2960 |
| C-H Bend | ~1460, ~1370 | N/A | N/A | ~1460, ~1365 |
Deciphering the Spectrum: A Workflow for Functional Group Identification
The process of analyzing an FT-IR spectrum to identify the functional groups in a molecule like this compound follows a logical progression. The following diagram illustrates this workflow, starting from the initial spectrum acquisition to the final identification of the key structural features.
Caption: A flowchart detailing the systematic approach to identifying the functional groups of this compound from its FT-IR spectrum.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
A reliable FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a standard procedure for obtaining the spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allow it to dry completely.
-
Place a small, representative amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure to the sample using the ATR's pressure clamp. This ensures good contact between the sample and the crystal, which is critical for a strong signal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Process the acquired spectrum. This may include baseline correction and smoothing if necessary.
Data Analysis:
-
Identify and label the significant absorption peaks in the spectrum.
-
Correlate the observed peak frequencies with known vibrational modes of the expected functional groups using correlation tables and spectral databases.
This comprehensive guide provides the necessary tools for researchers and professionals to confidently analyze and interpret the FT-IR spectrum of this compound. By understanding its unique spectral features in comparison to similar molecules, one can effectively utilize FT-IR spectroscopy for quality control, reaction monitoring, and structural elucidation in the field of drug development and chemical synthesis.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-tert-Butyl-4-nitrobenzene and Related Compounds
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-tert-butyl-4-nitrobenzene (B34581) and its structural analogs: 4-nitrotoluene, 4-ethylnitrobenzene, and nitrobenzene. This information is crucial for researchers and scientists involved in the structural elucidation and analytical characterization of nitroaromatic compounds.
Experimental Protocols
The mass spectral data presented in this guide were obtained using electron ionization (EI) mass spectrometry. While specific instrumental parameters for each spectrum are not uniformly available across databases, a general experimental protocol for the analysis of small, volatile organic molecules like those discussed here is provided below.
General Electron Ionization Mass Spectrometry (EI-MS) Protocol:
A small amount of the analyte is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons, conventionally at 70 eV. This process leads to the formation of a molecular ion (M•+) and subsequent fragmentation. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., quadrupole, magnetic sector, or time-of-flight) based on their mass-to-charge ratio (m/z). An electron multiplier detector then records the abundance of each ion. The ion source is typically heated to a temperature between 200 and 250 °C to ensure sample volatilization.
Data Presentation: A Comparative Analysis of Fragmentation Patterns
The fragmentation of these nitroaromatic compounds is characterized by several key pathways, including cleavage of the alkyl substituent, loss of the nitro group or its components, and rearrangements of the aromatic ring. The following tables summarize the major fragments observed for each compound.
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 179 | 15 | [M]•+ |
| 164 | 100 | [M - CH₃]⁺ |
| 133 | 5 | [M - NO₂]⁺ |
| 118 | 10 | [M - NO₂ - CH₃]⁺ |
| 91 | 12 | [C₇H₇]⁺ |
| 57 | 8 | [C₄H₉]⁺ |
Table 2: Mass Spectrometry Data for 4-Nitrotoluene
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 137 | 100 | [M]•+ |
| 107 | 30 | [M - NO]⁺ |
| 91 | 55 | [M - NO₂]⁺ |
| 77 | 35 | [C₆H₅]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
Table 3: Mass Spectrometry Data for 4-Ethylnitrobenzene
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 151 | 80 | [M]•+ |
| 136 | 100 | [M - CH₃]⁺ |
| 105 | 20 | [M - NO₂]⁺ |
| 91 | 15 | [C₇H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Table 4: Mass Spectrometry Data for Nitrobenzene
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 123 | 100 | [M]•+ |
| 93 | 35 | [M - NO]⁺ |
| 77 | 80 | [M - NO₂]⁺ |
| 65 | 15 | [C₅H₅]⁺ |
| 51 | 40 | [C₄H₃]⁺ |
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed major fragmentation pathways for each of the analyzed compounds.
Caption: Fragmentation pathway of this compound.
A Comparative Guide to the Purity Assessment of Synthesized 1-tert-Butyl-4-nitrobenzene: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of chemical purity is a critical checkpoint in the synthesis and quality control pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 1-tert-Butyl-4-nitrobenzene, a key intermediate in various organic syntheses.[1] We will explore its performance against alternative analytical techniques, namely Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and comparative data.
Understanding Potential Impurities
The synthesis of this compound, commonly achieved through the electrophilic nitration of tert-butylbenzene (B1681246), can result in several process-related impurities.[1] A robust analytical method must be able to resolve the main compound from these potential contaminants:
-
Isomeric Byproducts: The nitration reaction can yield other mono-nitrated isomers, such as 1-tert-butyl-2-nitrobenzene (B159248) and 1-tert-butyl-3-nitrobenzene.
-
Unreacted Starting Material: Residual tert-butylbenzene may remain if the reaction does not proceed to completion.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro-tert-butylbenzene isomers.
-
Residual Acids and Solvents: Traces of acids (e.g., nitric, sulfuric) from the nitrating mixture and solvents used in the workup may be present.
Comparison of Analytical Methods
The choice of an analytical technique for purity determination is contingent on factors such as the analyte's physicochemical properties, potential impurities, required sensitivity, and available instrumentation.[2] HPLC is a widely utilized and robust technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[2][3] However, GC and qNMR offer orthogonal approaches that can be equally or even more suitable under specific circumstances.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated signal of a nucleus and the molar amount of the substance.[4] |
| Sample Volatility | Ideal for non-volatile and thermally labile compounds.[3] | Requires compounds to be volatile and thermally stable. | Not dependent on volatility. |
| Resolution | High resolution, enabling the separation of closely related isomers and impurities.[2] | Very high resolution, especially with capillary columns, for volatile compounds. | Lower resolution for complex mixtures, but excellent for structural confirmation. Signal overlap can be an issue. |
| Quantification | Highly quantitative with excellent accuracy and precision using an external reference standard.[2] | Quantitative with appropriate calibration; detector response can vary between compounds. | Primary analytical method; can determine purity without a specific reference standard of the analyte.[3][4] |
| Throughput | Moderate to high, especially with the use of an autosampler.[2] | Moderate throughput.[2] | Lower throughput; longer acquisition times may be needed for high precision. |
| Key Advantages | Versatile, robust, and widely applicable for a broad range of compounds. | High sensitivity for volatile impurities. | Non-destructive, provides structural information, and is a primary ratio method.[3][5] |
| Key Disadvantages | Requires a reference standard for quantification; solvent consumption. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity than chromatographic methods; requires a highly stable and well-calibrated instrument. |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method suitable for the purity assessment of this compound.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).[6] For mass spectrometry compatibility, 0.1% formic acid can be used as an additive instead of phosphoric acid.[2][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.
2. Gas Chromatography (GC)
This protocol describes a GC method suitable for analyzing this compound and its volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for higher sensitivity to nitroaromatics.[8]
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by dissolving 10 mg of the sample in 10 mL of a suitable solvent like ethyl acetate (B1210297) or hexane.
-
Further dilute as necessary to fall within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes.
-
-
Detector Temperature (FID): 300 °C.
-
-
Data Analysis: Purity is calculated based on the peak area percent, similar to the HPLC method.
3. Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a method for purity determination using qNMR, which does not require a certified reference standard of the analyte.[4]
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into the same vial. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d or DMSO-d₆).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long delay is critical for accurate quantification (e.g., 5 times the longest T₁ of any proton being integrated). A value of 30-60 seconds is often sufficient.
-
Number of Scans: 8 to 16, depending on the concentration.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualizing the Workflow and Method Selection
The following diagrams illustrate the experimental workflow for HPLC purity analysis and the logical considerations for selecting an appropriate analytical method.
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Decision tree for selecting a purity assessment method.
References
- 1. Buy this compound | 3282-56-2 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rssl.com [rssl.com]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 1-tert-Butyl-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. epa.gov [epa.gov]
A Comparative Guide to Analytical Methods for the Quantification of 1-tert-Butyl-4-nitrobenzene
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-tert-Butyl-4-nitrobenzene is essential for various applications, including synthesis optimization, purity assessment, and stability studies. This guide provides a comparative overview of suitable analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by illustrative experimental data and detailed protocols.
General Workflow for Analytical Method Validation
The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation process.
Caption: A generalized workflow for the development and validation of an analytical method.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and suitable techniques for the quantification of nitroaromatic compounds like this compound.[2] The choice between these methods often depends on the sample matrix, volatility of the analyte, and desired sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation of compounds in a liquid phase based on their differential partitioning between a mobile phase and a stationary phase. | Separation of volatile compounds in the gas phase based on their boiling points and interaction with a stationary phase. |
| Typical Detectors | Ultraviolet (UV), Diode Array Detector (DAD), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS), Electron Capture Detector (ECD).[2] |
| Sample Volatility | Not required. | Required. |
| Derivatization | Generally not required for this compound. | Generally not required for this compound. |
| Sensitivity | Moderate to high, depending on the detector. | High, especially with MS or ECD detection.[2] |
| Selectivity | Good, can be optimized by column and mobile phase selection. | High, particularly with MS detection providing structural information. |
Illustrative Performance Data
The following table presents hypothetical yet representative performance data for the quantification of a nitroaromatic compound similar to this compound using HPLC-UV and GC-MS. These values can serve as a benchmark during method development.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
| Limit of Detection (LOD) (µg/mL) | 0.2 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | 0.15 |
| Robustness | Unaffected by minor changes in mobile phase composition and flow rate. | Unaffected by minor changes in oven temperature ramp and carrier gas flow rate. |
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol outlines a general method for the HPLC-based quantification of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile (B52724).
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in the mobile phase.
-
For unknown samples, dissolve a precisely weighed amount in acetonitrile to achieve a concentration within the calibration range.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 274 nm (based on the nitrobenzene (B124822) chromophore).
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a general guideline for the quantitative analysis of this compound by GC-MS.
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or hexane.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to fall within the calibration range. An internal standard may be used for enhanced accuracy.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system.
-
Mass Spectrometer: A mass selective detector.
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/Splitless inlet at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Data Analysis:
-
Quantification is performed using a calibration curve generated from the peak areas of a characteristic ion of this compound (e.g., m/z 164, the molecular ion minus a methyl group).
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
-
Logical Decision-Making for Method Selection
The choice of the most appropriate analytical method involves considering several factors. The following diagram illustrates the decision-making process.
Caption: A decision tree for selecting between HPLC and GC for the analysis of this compound.
References
A Spectroscopic Comparison of 1-tert-Butyl-4-nitrobenzene and Other Nitroaromatics: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of 1-tert-Butyl-4-nitrobenzene with other common nitroaromatic compounds, namely nitrobenzene, 4-nitrotoluene, and 4-nitroanisole. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data and protocols to aid in the identification and characterization of these compounds. The electronic and steric effects of the para-substituents on the spectroscopic properties of the nitroaromatic system are highlighted through the presented data.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for this compound and its structural analogs. The data has been compiled from various spectral databases and literature sources.
| Compound | Structure | UV-Vis (λmax, nm) | Key IR Absorptions (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound |
| ~278 | 2968 (C-H str), 1518 (asym N-O str), 1345 (sym N-O str), 854 (p-subst. C-H bend) | 8.19 (d, 2H), 7.55 (d, 2H), 1.34 (s, 9H) | 154.0, 145.8, 126.1, 123.4, 35.0, 31.1 |
| Nitrobenzene |
| 268 | 3080 (C-H str), 1521 (asym N-O str), 1348 (sym N-O str), 710, 680 (mono-subst. C-H bend) | 8.25 (m, 2H), 7.71 (m, 1H), 7.56 (m, 2H) | 148.3, 134.7, 129.4, 123.5 |
| 4-Nitrotoluene |
| 274 | 3080 (C-H str), 1515 (asym N-O str), 1345 (sym N-O str), 855 (p-subst. C-H bend) | 8.15 (d, 2H), 7.35 (d, 2H), 2.45 (s, 3H) | 147.1, 144.9, 129.8, 123.8, 21.5 |
| 4-Nitroanisole |
| 317 | 3100 (C-H str), 1595 (C=C str), 1510 (asym N-O str), 1340 (sym N-O str), 1260 (C-O str), 845 (p-subst. C-H bend) | 8.20 (d, 2H), 6.95 (d, 2H), 3.90 (s, 3H) | 164.5, 141.5, 125.8, 114.2, 56.0 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques used to characterize the nitroaromatic compounds are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorption (λmax) of the nitroaromatic compounds, which is related to the electronic transitions within the molecule.
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for analysis.
Procedure:
-
Sample Preparation: A stock solution of each nitroaromatic compound is prepared by accurately weighing approximately 10 mg of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol (B145695) or cyclohexane) in a 100 mL volumetric flask. A series of dilutions are then prepared to obtain concentrations in the range of 1-10 µg/mL.
-
Instrument Setup: The spectrophotometer is turned on and allowed to warm up for at least 30 minutes. The wavelength range is set from 200 to 400 nm.
-
Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam path, and another cuvette with the same solvent is placed in the sample beam path. A baseline correction is performed to zero the absorbance across the entire wavelength range.
-
Sample Measurement: The solvent in the sample cuvette is replaced with the sample solution, and the absorption spectrum is recorded.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the nitroaromatic compounds by analyzing their vibrational frequencies.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is utilized.
Procedure:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for any atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid nitroaromatic compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: The ATR anvil is lowered to apply consistent pressure on the sample, ensuring good contact with the crystal.
-
Spectrum Acquisition: The FT-IR spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations (e.g., N-O stretching, C-H stretching, and aromatic C-H bending).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the nitroaromatic compounds by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of the nitroaromatic compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).
-
Instrument Tuning and Shimming: The NMR tube is placed in the spectrometer, and the instrument is tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Spectrum Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired using a single-pulse experiment. Key parameters such as the spectral width, acquisition time, and relaxation delay are optimized.
-
¹³C NMR Spectrum Acquisition: A one-dimensional ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase- and baseline-corrected. The chemical shifts (δ) of the signals are referenced to TMS. For ¹H NMR spectra, the integration of the signals and their splitting patterns (multiplicity) are analyzed to determine the number of protons and their neighboring environments.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of nitroaromatic compounds.
Caption: Workflow for Comparative Spectroscopic Analysis.
Unraveling the Electronic Influence of the Tert-Butyl Group on Nitrobenzene: A Computational and Spectroscopic Comparison
A deep dive into the electronic landscape of substituted nitrobenzenes reveals the nuanced role of the tert-butyl group. Through a combination of computational analysis and spectroscopic data, this guide provides a comparative overview of how this bulky alkyl substituent modulates the electronic properties of the nitrobenzene (B124822) ring, benchmarking its effects against other common functionalities.
The introduction of a substituent onto the nitrobenzene core intrinsically alters its electronic distribution, impacting its reactivity, stability, and spectroscopic signature. The tert-butyl group, often considered a simple electron-donating alkyl group, presents a unique case due to its steric bulk and hyperconjugative capabilities. This guide offers a systematic comparison of its electronic effects with other substituents, supported by experimental data and theoretical calculations.
Probing Electronic Effects: A Multi-faceted Approach
To comprehensively understand the electronic influence of the tert-butyl group, we will explore several key parameters and methodologies:
-
Hammett Parameters (σ): These empirically derived constants quantify the electronic effect of a substituent on the reactivity of a benzene (B151609) ring.[1][2][3] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]
-
Spectroscopic Shifts (NMR & IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful experimental techniques that provide insights into the electronic environment of nuclei and functional groups within a molecule.[4][5][6]
-
Computational Modeling: Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals, charge distributions, and bond characteristics.[7][8][9] Natural Bond Orbital (NBO) analysis, a computational method, provides a localized picture of bonding and charge distribution.[10]
Comparative Analysis of Substituent Effects
The following tables summarize the electronic effects of the tert-butyl group in comparison to other representative substituents on the nitrobenzene ring.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para | Electronic Effect |
| -NO₂ | +0.71 | +0.78 | Strongly Electron-Withdrawing |
| -CN | +0.62 | +0.83 | Strongly Electron-Withdrawing |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (Inductive) |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weakly Electron-Donating |
| -C(CH₃)₃ (tert-butyl) | -0.10 | -0.20 | Electron-Donating |
| -OCH₃ | +0.12 | -0.27 | Electron-Donating (Resonance) |
| -NH₂ | -0.08 | -0.65 | Strongly Electron-Donating |
Data sourced from various standard compilations of Hammett constants.
The negative σ values for the tert-butyl group indicate its electron-donating nature, which is slightly stronger than that of a methyl group. This is attributed to the combined inductive effect of the three methyl groups within the tert-butyl substituent.
Table 2: Expected Trends in Spectroscopic Data for para-Substituted Nitrobenzenes
| Substituent | ¹H NMR (ortho to NO₂) | ¹³C NMR (ipso to NO₂) | IR (ν_asym NO₂) |
| -NO₂ | Deshielded (downfield shift) | Deshielded (downfield shift) | Higher frequency |
| -CN | Deshielded (downfield shift) | Deshielded (downfield shift) | Higher frequency |
| -Cl | Deshielded (downfield shift) | Deshielded (downfield shift) | Slightly higher frequency |
| -H | ~8.25 ppm | ~148.3 ppm | ~1531 cm⁻¹ |
| -CH₃ | Shielded (upfield shift) | Shielded (upfield shift) | Lower frequency |
| -C(CH₃)₃ (tert-butyl) | Shielded (upfield shift) | Shielded (upfield shift) | Lower frequency |
| -OCH₃ | Shielded (upfield shift) | Shielded (upfield shift) | Lower frequency |
| -NH₂ | Strongly Shielded (upfield shift) | Strongly Shielded (upfield shift) | Significantly lower frequency |
Trends are inferred from general principles of NMR and IR spectroscopy and published data on substituted benzenes.[4][5][6]
The electron-donating nature of the tert-butyl group increases the electron density on the aromatic ring, leading to a shielding effect on the protons and carbons, resulting in upfield shifts in NMR spectra.[5] This increased electron density also slightly weakens the N-O bonds in the nitro group, causing a shift to lower frequency in the IR spectrum for the asymmetric stretching vibration.[6]
Experimental and Computational Protocols
The data and trends presented in this guide are based on established experimental and computational methodologies.
Experimental Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz for ¹H) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.[4]
-
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids, in solution, or as KBr pellets. The positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).[6][11]
Computational Protocols
-
Density Functional Theory (DFT) Calculations: Geometric optimization and electronic structure calculations are commonly performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d)).[7][9] These calculations provide optimized molecular geometries, molecular orbital energies, and electron density distributions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed on the calculated wave function to obtain information about localized bonds, lone pairs, and atomic charges.[10] This method allows for a quantitative assessment of electron delocalization and donor-acceptor interactions.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of substituted nitrobenzenes.
Caption: A flowchart illustrating the typical computational workflow for analyzing the electronic effects of a substituent on nitrobenzene.
Logical Relationship of Electronic Parameters
The interplay between different electronic parameters determines the overall effect of a substituent.
Caption: A diagram showing the logical relationship between substituent properties and their impact on the electronic structure and observable properties of the nitrobenzene molecule.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. web.viu.ca [web.viu.ca]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. distantreader.org [distantreader.org]
- 8. ijrti.org [ijrti.org]
- 9. Theoretical study of the decomposition reactions in substituted nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Benchmarking different catalytic systems for the reduction of 1-tert-Butyl-4-nitrobenzene
A Comparative Guide to Catalytic Systems for the Reduction of 1-tert-Butyl-4-nitrobenzene (B34581)
The reduction of this compound to its corresponding aniline, 4-tert-butylaniline, is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The efficiency and selectivity of this reduction are highly dependent on the catalytic system employed. This guide provides a comparative overview of various catalytic systems, including heterogeneous, homogeneous, and electrocatalytic approaches, supported by experimental data to aid researchers in selecting the optimal system for their needs.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the reduction of nitroarenes. While specific data for this compound is highlighted where available, data for the reduction of nitrobenzene (B124822) is also included as a benchmark, given its prevalence in the literature.
| Catalyst System | Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Ref. |
| Heterogeneous Catalysts | |||||||||
| Pd/C | This compound | H₂ gas | Ethanol (B145695) | Room Temp | - | >99 | - | - | [2] |
| Raney Ni | This compound | H₂ gas | Methanol | Room Temp | - | >99 | - | - | [2] |
| PtO₂ | This compound | H₂ gas | Acetic Acid | Room Temp | - | >99 | - | - | [2] |
| V₂O₅/TiO₂ | Nitrobenzene | Hydrazine hydrate | Ethanol | 80 | 1 | 99 | 98 | >99 | [3] |
| Fe₂O₃/NGr@C | Nitrobenzene | CO/H₂O | Toluene | 160 | 24 | 99 | 98 | >99 | [4] |
| Cu@C | Nitrobenzene | NaBH₄ | Ethanol | Room Temp | 0.13 | 100 | - | - | [5] |
| Ru/TMG/HNTs | Nitrobenzene | H₂ gas | Ethanol | 90 | 2 | >99 | 99.48 | >99 | [6] |
| Homogeneous Catalysts | |||||||||
| cis-[Rh(CO)₂(amine)₂]PF₆ | Nitrobenzene | CO/H₂O | aq. Pyridine | 100 | - | - | - | - | [7] |
| Ruthenium Complex | Nitrobenzene | H₂ gas | - | - | - | - | - | - | [8] |
| Electrocatalysis | |||||||||
| Phosphotungstic Acid | This compound | Electric Current | - | Room Temp | - | High | High | High | [9] |
Experimental Workflow
The general workflow for the catalytic reduction of this compound is depicted in the following diagram. This process typically involves the setup of the reaction vessel, addition of the substrate, catalyst, and solvent, followed by the introduction of the reducing agent and monitoring of the reaction progress.
Detailed Experimental Protocols
Below are representative experimental protocols for key catalytic systems.
Heterogeneous Catalysis: Reduction using Pd/C
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), 10% Pd/C (10 mol%) is added.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Heterogeneous Catalysis: Reduction using Cu@C with NaBH₄[5]
Procedure:
-
This compound (0.2 mmol) is dissolved in ethanol (10.0 mL).
-
NaBH₄ (19.0 mg, 5.0 mmol) and the Cu@C catalyst (5.0 mg) are successively added to the mixture.[5]
-
The reaction solution is stirred at room temperature.[5]
-
The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC).
-
After the reaction is complete, the catalyst is separated by centrifugation or filtration.
-
The supernatant is collected, and the solvent is removed to obtain the product.
Electrocatalytic Reduction using a Polyoxometalate Mediator[9]
Procedure:
-
An electrochemical cell is set up with a suitable cathode (e.g., glassy carbon), an anode, and a reference electrode.
-
The electrolyte solution containing the this compound substrate and the phosphotungstic acid mediator in a suitable solvent is prepared.
-
A constant potential is applied to the cathode to initiate the electrocatalytic reduction.
-
The reaction is monitored by cyclic voltammetry or by analyzing aliquots of the reaction mixture using techniques like ¹H NMR to determine the conversion.[9]
-
Upon completion, the product can be isolated by extraction and purified.
Signaling Pathways and Logical Relationships
The reduction of a nitro group to an amine on a heterogeneous catalyst surface generally follows a series of steps, as illustrated in the diagram below. The nitro group is sequentially reduced to nitroso, hydroxylamine, and finally the amine.
References
- 1. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]
- 2. This compound | 3382-56-7 | Benchchem [benchchem.com]
- 3. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 4. [PDF] Heterogeneous Iron-Catalyzed Hydrogenation of Nitroarenes under Water-Gas Shift Reaction Conditions | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Nitro-tert-butylbenzene: An Efficiency Analysis of Common Nitration Methods
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of nitrated aromatic compounds is a cornerstone of chemical production. This guide provides an objective comparison of different methods for the nitration of tert-butylbenzene (B1681246), a common building block in organic synthesis. By examining key performance indicators such as product yield and isomer distribution, supported by detailed experimental data, this document aims to inform the selection of the most suitable nitration strategy for specific research and development needs.
The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic chemistry. In the case of tert-butylbenzene, the bulky tert-butyl group exerts a significant steric influence, primarily directing the incoming nitro group to the para position. However, the choice of nitrating agent and reaction conditions can significantly impact the overall efficiency and the distribution of minor ortho and meta isomers. This guide explores three primary methods: the classical mixed acid (HNO₃/H₂SO₄) nitration, nitration using nitric acid in acetic anhydride (B1165640), and nitration with N-nitropyridinium tetrafluoroborate (B81430).
Comparative Analysis of Synthesis Efficiency
The following table summarizes the key quantitative data for the different nitration methods of tert-butylbenzene, offering a clear comparison of their synthesis efficiency.
| Nitration Method | Reagents | Temperature (°C) | Reaction Time | Overall Yield (%) | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Mixed Acid | Conc. HNO₃, Conc. H₂SO₄ | 0 - Room Temp. | ~30 minutes | 70-80 (estimated)[1] | ~12 | ~8 | ~80 |
| Nitric Acid in Acetic Anhydride | Conc. HNO₃, Acetic Anhydride | -65 to -40 | ~55 minutes | Not explicitly stated | - | - | - |
| N-Nitropyridinium Tetrafluoroborate | N-Nitropyridinium Tetrafluoroborate | Not specified | Not specified | Not specified | - | - | - |
Note: Data for the nitration with nitric acid in acetic anhydride and N-nitropyridinium tetrafluoroborate is based on protocols for similar substrates, as specific quantitative data for tert-butylbenzene was not available in the reviewed literature. The yield for the mixed acid method is an estimate based on a similar reaction.[1]
Experimental Protocols
Detailed methodologies for the key nitration experiments are provided below to allow for replication and further investigation.
Method 1: Mixed Acid Nitration
This method utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ, which is the active electrophile.
Procedure:
-
In a reaction vessel, 3.2256 grams (24.03 mmols) of tert-butylbenzene is dissolved in 6.00 mL of concentrated sulfuric acid. The vessel is cooled in an ice bath.[2]
-
A nitrating mixture is prepared by slowly adding 2.00 mL of concentrated nitric acid to 2.00 mL of concentrated sulfuric acid, while keeping the mixture cool.
-
The nitrating mixture is added dropwise to the tert-butylbenzene solution over a period of 12 minutes, with continuous stirring and maintaining the temperature at or below room temperature.[2]
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 26 minutes to ensure the completion of the reaction.[2]
-
The reaction is then quenched by pouring the mixture over crushed ice.
-
The product is extracted, washed, dried, and purified to isolate the nitro-tert-butylbenzene isomers.
Method 2: Nitration with Nitric Acid in Acetic Anhydride
This method involves the in situ formation of acetyl nitrate, which acts as the nitrating agent. The following protocol is adapted from the nitration of a structurally similar compound, 4-tert-butyl-o-xylene.
Procedure:
-
A solution of freshly distilled nitric acid (0.20 mol) in acetic anhydride (35 cm³) is prepared.[3]
-
This solution is added to a solution of the tert-butylbenzene derivative (0.10 mol) in acetic anhydride (40 cm³) at -65°C over 5 minutes.[3]
-
The reaction mixture is stirred at -60°C for 20 minutes, then allowed to warm to -40°C and maintained at this temperature for 30 minutes.[3]
-
The reaction is quenched by the addition of cold ether and neutralized with ammonia (B1221849) at a temperature below -50°C.[3]
-
The product is then isolated and purified.
Method 3: Nitration with N-Nitropyridinium Tetrafluoroborate
N-nitropyridinium salts are effective nitrating agents, often used in non-aqueous, acid-free conditions. While a specific protocol for tert-butylbenzene is not detailed in the available literature, the general approach involves the reaction of the aromatic substrate with the N-nitropyridinium salt in a suitable solvent. The reaction mechanism is believed to involve a nucleophilic displacement on the N-nitropyridinium ion by the aromatic ring.[4]
Workflow for Comparing Nitration Methods
The following diagram illustrates the logical workflow for selecting a suitable nitration method for tert-butylbenzene based on key experimental parameters and desired outcomes.
Caption: Workflow for comparing tert-butylbenzene nitration methods.
Conclusion
The choice of nitration method for tert-butylbenzene is a critical decision that influences both the efficiency of the synthesis and the purity of the final product. The conventional mixed acid method is well-documented and provides a high proportion of the desired para-isomer, with estimated yields in the range of 70-80%.[1] While alternative methods using nitric acid in acetic anhydride or N-nitropyridinium salts offer potentially milder reaction conditions, a lack of specific quantitative data for the nitration of tert-butylbenzene makes a direct efficiency comparison challenging. Further experimental investigation into these alternative methods is warranted to fully assess their viability and potential advantages over the traditional mixed acid approach. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 1-tert-Butyl-4-nitrobenzene: A Procedural Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 1-tert-butyl-4-nitrobenzene (B34581), a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] As with many aromatic nitro compounds, it is crucial to treat this chemical and any contaminated materials as hazardous waste.[3] These compounds can be toxic, flammable, and potentially explosive under certain conditions.[4]
Immediate Safety and Handling Precautions:
Before handling this compound for disposal, it is imperative to use appropriate Personal Protective Equipment (PPE).
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles and a face shield.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.[4] |
| Respiratory Protection | Work in a well-ventilated fume hood. If inhalation risk is present, use a NIOSH-approved respirator with organic vapor cartridges.[4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3] The most probable disposal method for this type of compound is high-temperature incineration at a permitted facility.[4]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[3]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[3]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, and paper towels, must also be placed in the same hazardous waste container.[3]
-
Incompatible Materials: Do not mix this waste with other chemical streams, particularly strong oxidizing agents, strong bases, and acids.[4][5]
2. Container Management:
-
Container Type: Use a compatible container, such as glass or a polyethylene-lined steel container.[4]
-
Filling Capacity: Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.[4]
-
Labeling: Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Harmful").[3][6] The date of accumulation should also be included.[3]
-
Container Condition: Ensure the container is in good condition, not leaking, and is kept closed with a tight-fitting lid except when adding waste.[6]
3. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area.[3]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.[3]
-
Segregate containers according to compatibility.[6]
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3][4]
-
Provide the disposal company with all available information about the waste, including its chemical composition and any known hazards. A Safety Data Sheet (SDS) for the compound should be provided if available.[3][4]
5. Spill Response:
-
In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[4]
-
Ventilate the area.
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.[4]
-
Collect the absorbed material and contaminated surfaces into a sealed, properly labeled container for hazardous waste disposal.[4]
-
For large spills, contact your institution's EHS department immediately.[4]
Experimental Protocols
No specific, validated experimental protocols for the laboratory-scale neutralization or degradation of this compound were found in the searched literature.[4] Attempting to treat or dispose of this chemical without expert guidance is not recommended.[4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-tert-Butyl-4-nitrobenzene
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 1-tert-butyl-4-nitrobenzene (B34581). The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on established safety protocols for hazardous organic compounds and should be strictly adhered to in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Appropriate PPE is mandatory to minimize exposure. All work with this compound must be conducted in a certified chemical fume hood.[4]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a risk of splashing.[5] | Protects against splashes and vapors that can cause eye irritation. |
| Skin Protection | A flame-resistant lab coat should be worn and fully buttoned. Full-length pants and closed-toe shoes are mandatory.[4][5] | Provides a barrier against accidental skin contact. |
| Hand Protection | Chemical-impermeable gloves are required. Butyl rubber gloves are generally recommended for handling nitro compounds.[4][5] Always inspect gloves for integrity before use.[5] | Prevents skin absorption, a primary route of exposure for nitro compounds.[4][5] Since specific breakthrough time data for this compound is not readily available, a conservative approach is advised. |
| Respiratory Protection | Work must be conducted in a chemical fume hood. If engineering controls are insufficient, a full-face respirator with an organic vapor cartridge (black color code) is necessary.[4][6] | Protects against the inhalation of harmful vapors and dust. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial when working with this compound to ensure safety and minimize risk.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
1. Preparation
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[4]
-
PPE Inspection: Inspect all required PPE (gloves, goggles, lab coat) for any damage.
-
Spill Kit: Confirm that a spill kit containing inert absorbent material (e.g., sand, vermiculite) is readily available.
2. Handling
-
Weighing and Transfer: All manipulations of solid this compound should be performed within the designated area of the fume hood to minimize dust generation.[4]
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Reaction Monitoring: Continuously monitor the reaction for any unexpected changes.
3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
-
Glove Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal
| Waste Type | Segregation and Collection | Disposal Procedure |
| Solid Waste | Collect unreacted this compound and contaminated materials (e.g., weigh boats, filter paper) in a designated, sealed, and clearly labeled hazardous waste container. | Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department. |
| Liquid Waste (Organic) | Collect all organic waste containing this compound in a separate, sealed, and labeled container for halogenated or non-halogenated organic waste as appropriate. | Do not mix with aqueous waste.[3] Dispose of through your institution's EHS department. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. | Treat as hazardous waste and dispose of according to institutional guidelines. |
| Empty Chemical Containers | Triple-rinse the empty container with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the original label before disposal. | Once properly rinsed, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines. |
Emergency Procedures: Spill and Exposure
Logical Flow for Emergency Response
Caption: Emergency response workflow for spills or personal exposure.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1]
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. northwestern.edu [northwestern.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
